SGI-1027
Description
Properties
IUPAC Name |
N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N7O/c1-17-16-25(34-27(28)30-17)32-20-10-12-21(13-11-20)33-26(35)18-6-8-19(9-7-18)31-24-14-15-29-23-5-3-2-4-22(23)24/h2-16H,1H3,(H,29,31)(H,33,35)(H3,28,30,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYLKMKIVWJAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=CC=NC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SGI-1027: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SGI-1027 is a quinoline-based, non-nucleoside small molecule that has garnered significant interest in the field of epigenetics, particularly for its role as a DNA methyltransferase (DNMT) inhibitor. Its dual mechanism of action, which includes both the direct inhibition of DNMT enzymatic activity and the targeted degradation of DNMT1, distinguishes it from other DNMT inhibitors. This guide provides a comprehensive overview of the molecular mechanisms underpinning the activity of this compound, detailed experimental protocols for its study, and quantitative data to support its characterization.
Core Mechanism of Action: A Dual Approach
This compound exerts its effects through a two-pronged attack on the cellular DNA methylation machinery.
Competitive Inhibition of DNA Methyltransferases
This compound acts as a direct inhibitor of all three active DNA methyltransferases: DNMT1, DNMT3A, and DNMT3B.[1][2][3] Unlike nucleoside analogs that are incorporated into DNA, this compound functions by competing with the S-adenosylmethionine (Ado-Met) cofactor for its binding site on the DNMT enzymes.[2][4] This competitive inhibition prevents the transfer of a methyl group from Ado-Met to cytosine residues on the DNA, thereby blocking de novo and maintenance DNA methylation.[2][5]
Induction of DNMT1 Degradation
A key feature of this compound's mechanism is its ability to selectively induce the degradation of the maintenance methyltransferase, DNMT1.[1][6] This effect is achieved through the proteasomal pathway.[1][2] Treatment of cancer cell lines with this compound leads to a significant reduction in DNMT1 protein levels, often within 24 hours, without a corresponding decrease in its mRNA levels.[1][7] This selective depletion of DNMT1 further contributes to the global and gene-specific DNA hypomethylation.[1] The degradation of DNMT1 is a critical event that enhances the reactivation of silenced tumor suppressor genes.[2]
Quantitative Data Summary
The inhibitory potency of this compound against DNMTs and its cytotoxic effects on various cell lines have been quantified in several studies. The following tables summarize these key quantitative findings.
| Target Enzyme | Substrate | IC50 (µM) | Reference(s) |
| DNMT1 | poly(dI-dC) | 12.5 | [8] |
| DNMT1 | hemimethylated DNA | 6 | [8][9] |
| DNMT3A | poly(dI-dC) | 8 | [3][8][9] |
| DNMT3B | poly(dI-dC) | 7.5 | [3][8][9] |
| M. SssI | - | 6-13 | [1] |
| Cell Line | Assay Type | Metric | Value (µM) | Reference(s) |
| U937 (human leukemia) | Cytotoxicity | IC50 | 1.7 | [9] |
| KG1 (human leukemia) | Antiproliferative | EC50 | 4.4 | [9] |
| HCT-116 (human colon cancer) | Cytotoxicity | IC50 | 3.2 | [8] |
| HCT-116 (human colon cancer) | Antiproliferative | EC50 | > 10 | [8] |
| Huh7 (human hepatocellular carcinoma) | Cell Viability | IC50 | 27.3 | [10] |
Signaling Pathways and Cellular Effects
The inhibition of DNMTs and subsequent DNA hypomethylation by this compound trigger a cascade of downstream cellular events, primarily leading to the reactivation of tumor suppressor genes and the induction of apoptosis.
Reactivation of Tumor Suppressor Genes
A major consequence of this compound treatment is the demethylation of CpG islands in the promoter regions of tumor suppressor genes (TSGs) that are frequently silenced in cancer.[2] This leads to the re-expression of key TSGs such as p16, MLH1, and TIMP3, which can in turn inhibit cell proliferation and restore normal cellular functions.[1][2]
Induction of Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines.[9][10] In human hepatocellular carcinoma cells (Huh7), this compound-induced apoptosis is mediated through the mitochondrial pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX.[10][11]
Experimental Protocols
In Vitro DNMT Activity Assay
This protocol is adapted from methodologies described in the literature to quantify the inhibitory effect of this compound on DNMT activity.[9]
Objective: To determine the IC50 value of this compound against recombinant DNMT enzymes.
Materials:
-
Human recombinant DNMT1, DNMT3A, or DNMT3B
-
Poly(dI-dC) or hemimethylated DNA substrate
-
[methyl-³H]-S-adenosylmethionine (Ado-Met)
-
This compound
-
Assay Buffer (specific to the enzyme supplier)
-
Whatman DE-81 ion exchange filter discs
-
0.5M Na-phosphate buffer (pH 7.0)
-
Scintillation counter and cocktail
Procedure:
-
Prepare reaction mixtures in a total volume of 50 µl containing the DNMT enzyme (e.g., 500 ng), DNA substrate (e.g., 500 ng), and varying concentrations of this compound.
-
Initiate the reaction by adding [methyl-³H]-Ado-Met (e.g., 75-150 nM).
-
Incubate the reaction mixtures at 37°C for 1 hour.
-
Stop the reaction by spotting the reaction mixture onto Whatman DE-81 filter discs.
-
Wash the filter discs five times for 10 minutes each with 0.5M Na-phosphate buffer (pH 7.0) to remove unincorporated [methyl-³H]-Ado-Met.
-
Dry the filter discs and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
Cellular Proliferation and Cytotoxicity Assay
This protocol outlines a general method to assess the effect of this compound on cell viability and proliferation.[9][10]
Objective: To determine the IC50 or EC50 of this compound in a specific cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, or a reagent for ATP measurement)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (DMSO).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for colorimetric or luminescent development.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the results to the vehicle control and calculate the percentage of cell viability.
-
Determine the IC50/EC50 value by plotting cell viability against the logarithm of the this compound concentration.
Conclusion
This compound is a potent, dual-acting inhibitor of DNA methylation. Its ability to both competitively inhibit DNMT enzymes and induce the proteasomal degradation of DNMT1 provides a robust mechanism for the reactivation of epigenetically silenced tumor suppressor genes. These characteristics, coupled with its demonstrated ability to induce apoptosis in cancer cells, make this compound a valuable tool for epigenetic research and a promising candidate for further investigation in the development of cancer therapeutics. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working with this compelling molecule.
References
- 1. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deae-dextran.com [deae-dextran.com]
- 3. This compound | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. Molecular Modeling Studies of the Novel Inhibitors of DNA Methyltransferases this compound and CBC12: Implications for the Mechanism of Inhibition of DNMTs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. allgenbio.com [allgenbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | DNA Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
SGI-1027: A Technical Guide to a Dual-Acting DNMT Inhibitor for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SGI-1027, a quinoline-based, non-nucleoside small molecule inhibitor of DNA methyltransferases (DNMTs). This compound presents a unique dual mechanism of action, positioning it as a valuable tool in epigenetic research and as a potential therapeutic agent in oncology. This document details its inhibitory pathway, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes its molecular interactions and downstream effects.
Core Mechanism of Action: Dual Inhibition of DNA Methylation
This compound disrupts DNA methylation through two distinct and synergistic mechanisms:
-
Competitive Inhibition: this compound acts as a competitive inhibitor of all three major DNMTs (DNMT1, DNMT3A, and DNMT3B). It occupies the S-adenosylmethionine (SAM or Ado-Met) cofactor binding site on the enzymes[1][2]. By competing with the natural methyl donor, this compound prevents the transfer of a methyl group to the 5' position of cytosine residues in CpG islands, effectively blocking DNA methylation[1][2].
-
Induction of DNMT1 Degradation: Beyond enzymatic inhibition, this compound selectively induces the rapid degradation of DNMT1 protein[1][3]. This occurs via the proteasomal pathway, as the process can be blocked by proteasome inhibitors like MG132[3][4]. This targeted depletion of the maintenance methyltransferase, DNMT1, ensures a more sustained and potent hypomethylating effect[1]. Notably, this degradation occurs without significantly affecting DNMT1 mRNA levels, indicating a post-translational mechanism[3].
This dual-action profile distinguishes this compound from traditional nucleoside analog inhibitors, which require incorporation into DNA and can be associated with higher toxicity[5].
Quantitative Inhibitory Activity
This compound has been characterized across various assays to determine its potency against DNMT enzymes and its cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are summarized below. It is important to note that IC50 values can vary based on the substrate used in the assay (e.g., poly(dI-dC) vs. hemimethylated DNA).
| Target | Assay Type | Substrate | IC50 Value (µM) | Reference |
| DNMT1 | Cell-free | Hemimethylated DNA | 6 | [6][7][8][9] |
| DNMT1 | Cell-free | poly(dI-dC) | 12.5 | [2][7][9] |
| DNMT3A | Cell-free | poly(dI-dC) | 8 | [6][7][8][9] |
| DNMT3B | Cell-free | poly(dI-dC) | 7.5 | [6][7][8][9] |
| Cell Line | Cancer Type | Assay Type | Value (µM) | Reference |
| U937 | Human Leukemia | Cytotoxicity (IC50) | 1.7 | [6] |
| KG-1 | Human Leukemia | Antiproliferative (EC50) | 4.4 | [6][7][9] |
| Huh7 | Hepatocellular Carcinoma | Cell Viability (IC50) | 27.3 | [5] |
Downstream Cellular Pathways and Consequences
The inhibition of DNMTs by this compound leads to significant downstream effects, primarily the reactivation of silenced tumor suppressor genes (TSGs) and the induction of apoptosis.
By preventing hypermethylation of CpG islands in promoter regions, this compound can reverse the epigenetic silencing of critical TSGs. Prolonged treatment of cancer cells has been shown to demethylate and restore the expression of genes such as P16, MLH1, and TIMP3[1][2][3]. This reactivation of tumor suppressors can lead to cell cycle arrest and inhibition of tumor growth.
This compound is a potent inducer of apoptosis in various cancer cell lines, including hepatocellular carcinoma and neuroblastoma[5][10][11]. The primary mechanism is the mitochondrial-mediated apoptosis pathway.
-
Regulation of Bcl-2 Family Proteins: Treatment with this compound leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX[5][10]. This shift in the BAX/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent caspase activation[5].
-
p53-Independent Pathway: In neuroblastoma cells, this compound has been shown to induce apoptosis through a p53-independent mechanism[11][12]. This pathway involves the upregulation of the cell cycle inhibitor p21, which in turn modulates the BAX/BCL-XL ratio to favor apoptosis[11][12]. This finding is significant for treating cancers with mutated or deficient p53, which are often resistant to conventional therapies[12][13].
Experimental Protocols
The following are generalized protocols for key assays used to characterize the activity of this compound. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
This assay measures the incorporation of a radiolabeled methyl group from SAM into a DNA substrate.
-
Reaction Mixture: Prepare a 50 µL reaction mixture containing assay buffer, 500 ng of DNA substrate (e.g., poly(dI-dC) or hemimethylated DNA), and 500 ng of recombinant human DNMT1, DNMT3A, or DNMT3B[6][8].
-
Inhibitor Addition: Add this compound at various concentrations (e.g., 0 to 50 µM). Include a vehicle control (DMSO) and a no-inhibitor control.
-
Initiate Reaction: Start the reaction by adding [methyl-³H]-S-adenosylmethionine (Ado-Met) to a final concentration of 75-150 nM[6][8].
-
Stop Reaction & Binding: Stop the reaction by spotting the entire mixture onto Whatman DE-81 ion-exchange filter discs[6][8].
-
Washing: Wash the filter discs five times for 10 minutes each in 0.5M sodium phosphate buffer (pH 7.0) to remove unincorporated [³H]-Ado-Met[8].
-
Scintillation Counting: Dry the discs and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the no-inhibitor control and determine the IC50 value by plotting percent activity versus inhibitor concentration[6][8].
This colorimetric assay assesses cell metabolic activity as an indicator of viability.
-
Cell Seeding: Seed cells (e.g., Huh7) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours[5].
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0 to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified period (e.g., 24-48 hours)[5].
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader[5].
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50/EC50 value.
This assay quantifies the percentage of apoptotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24 hours.
-
Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's kit instructions.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
References
- 1. deae-dextran.com [deae-dextran.com]
- 2. apexbt.com [apexbt.com]
- 3. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | DNA Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]
- 9. This compound,1020149-73-8 - Absin [absin.net]
- 10. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. MDM2 and DNMT1 inhibitors induce neuroblastoma cell death through p53-dependent and independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
SGI-1027: A Technical Guide to its Apoptosis-Inducing Mechanism in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SGI-1027, a quinoline-based small molecule, has emerged as a significant non-nucleoside inhibitor of DNA methyltransferases (DNMTs). Its ability to induce apoptosis in various cancer cell lines positions it as a compound of interest for epigenetic cancer therapy. This technical guide provides an in-depth analysis of the core mechanisms underlying this compound-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. The primary mechanism of action involves the inhibition of DNMTs, leading to the selective degradation of DNMT1 and subsequent reactivation of tumor suppressor genes. In cancer cells, this culminates in the activation of the intrinsic mitochondrial apoptosis pathway, characterized by the modulation of Bcl-2 family proteins and caspase activation. This document serves as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Mechanism of Action of this compound
This compound is a potent inhibitor of all three major DNA methyltransferases, with IC50 values of 6 µM, 8 µM, and 7.5 µM for DNMT1, DNMT3A, and DNMT3B, respectively, in cell-free assays.[1] Unlike nucleoside analogs, this compound does not incorporate into DNA. Instead, it is believed to compete with the cofactor S-adenosylmethionine (SAM) for binding to the catalytic domain of DNMTs.[2] A key consequence of this compound treatment in cancer cells is the selective and rapid degradation of DNMT1 protein, a process mediated by the proteasomal pathway.[2] This reduction in DNMT1 levels leads to the hypomethylation of CpG islands in the promoter regions of tumor suppressor genes, ultimately leading to their re-expression.[2]
Quantitative Analysis of this compound's Efficacy
The pro-apoptotic and cytotoxic effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Enzyme/Cell Line | Type | IC50/EC50 | Substrate/Assay | Reference |
| DNMT1 | Cell-free | 6 µM | hemimethylated DNA | [3] |
| DNMT1 | Cell-free | 12.5 µM | poly(dI-dC) | [3] |
| DNMT3A | Cell-free | 8 µM | poly(dI-dC) | [3] |
| hDNMT3A | Cell-free | 0.9 µM (EC50) | Not Specified | [3] |
| DNMT3B | Cell-free | 7.5 µM | poly(dI-dC) | [3] |
| Huh7 (Hepatocellular Carcinoma) | In vitro | 27.30 µmol/l | MTS Assay | [4] |
| U937 (Human Leukemia) | In vitro | 1.7 µM | Trypan Blue Exclusion | [1] |
| KARPAS299 (Human Lymphoma) | In vitro | 1.8 µM (EC50) | ATPlite Luminescence | [1] |
| KG-1 (Human Leukemia) | In vitro | 4.4 µM (EC50) | ATPlite Luminescence | [1][3] |
| HCT-116 (Human Colon Carcinoma) | In vitro | 3.2 µM | Not Specified | [3] |
Table 2: Apoptosis Induction in Huh7 Human Hepatocellular Carcinoma Cells
| This compound Concentration | Treatment Duration | Percentage of Apoptotic Cells (Mean ± SD) | Reference |
| Control (0.1% DMSO) | 24 hours | 3.242 ± 0.204% | [4] |
| 10 µmol/l | 24 hours | 3.672 ± 0.123% | [4] |
| 20 µmol/l | 24 hours | 33.49 ± 1.317% | [4] |
| 30 µmol/l | 24 hours | 46.57 ± 2.512% | [4] |
It is noteworthy that this compound has been reported to exhibit minimal or no cytotoxic effects in rat hepatoma H4IIE cells, suggesting a degree of selectivity for human cancer cells or cell-type specific responses.[1][3]
Signaling Pathways in this compound-Induced Apoptosis
This compound primarily triggers the intrinsic or mitochondrial pathway of apoptosis. In neuroblastoma cells, a p53-independent mechanism has also been identified.
The Intrinsic (Mitochondrial) Apoptosis Pathway
In hepatocellular carcinoma cells (Huh7), this compound treatment leads to a dose-dependent downregulation of the anti-apoptotic protein Bcl-2 and a concurrent upregulation of the pro-apoptotic protein BAX.[4] This shift in the Bcl-2/BAX ratio is a critical event that increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade.
A p53-Independent Apoptosis Pathway
In neuroblastoma cells (SK-N-SH), this compound has been shown to induce apoptosis through a p53-independent pathway.[5] This mechanism involves the upregulation of the cell cycle inhibitor p21, which in turn modulates the ratio of BAX to the anti-apoptotic protein BCL-XL, favoring apoptosis.[5][6] This finding is particularly significant for cancers with mutated or non-functional p53, suggesting a broader therapeutic potential for this compound.[6]
Detailed Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to study the effects of this compound.
Cell Culture and this compound Treatment
-
Cell Lines: Huh7 (human hepatocellular carcinoma) cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.[4] Cells are cultured in a humidified atmosphere at 37°C with 5% CO2.[4]
-
This compound Preparation: A 50 mmol/l stock solution of this compound is prepared in dimethylsulfoxide (DMSO) and stored at -20°C.[4] Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentrations (e.g., 5, 10, 15, 20, 25, 30, and 35 µmol/l).[4] A control group is treated with 0.1% DMSO in the culture medium.[4]
Cell Viability Assay (MTS Assay)
-
Procedure:
-
Seed Huh7 cells into 96-well plates at a density of 1x10^4 cells/well and incubate for 24 hours.[4]
-
Treat the cells with various concentrations of this compound for 24 hours.[4]
-
Add CellTiter 96 Aqueous One Solution reagent to each well according to the manufacturer's protocol.[4]
-
Measure the absorbance at 490 nm using an ELISA reader.[4]
-
Calculate cell viability using the formula: [(Absorbance of experimental group - Absorbance of blank group) / (Absorbance of untreated group - Absorbance of blank group)] x 100%.[4]
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Procedure:
-
Seed 2x10^5 Huh7 cells/well in a 6-well plate and treat with different concentrations of this compound for 24 hours.[4]
-
Harvest the cells by trypsinization (using trypsin without EDTA).[4]
-
Wash the cells twice with PBS and centrifuge.
-
Resuspend the cell pellet in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[4]
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry, acquiring at least 1x10^4 events.[4]
-
Western Blot Analysis
-
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 250 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[7]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, BAX, DNMT1, p21, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
This compound is a promising anti-cancer agent that induces apoptosis through well-defined epigenetic and cellular signaling pathways. Its ability to inhibit DNMTs, leading to the degradation of DNMT1 and subsequent activation of the intrinsic mitochondrial apoptosis pathway, underscores its potential in oncology. The discovery of a p53-independent mechanism further broadens its applicability to a wider range of cancers. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research and development of this compound as a therapeutic agent. Future investigations should continue to explore its efficacy in other cancer types, its potential for combination therapies, and its in vivo activity.
References
- 1. This compound | DNA Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MDM2 and DNMT1 inhibitors induce neuroblastoma cell death through p53-dependent and independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
SGI-1027: A Technical Overview of its DNMT Inhibitory Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SGI-1027, a quinoline-based, non-nucleoside DNA methyltransferase (DNMT) inhibitor. The document details its inhibitory potency against key DNMT enzymes, the methodologies used for these determinations, and its mechanism of action.
Core Data: In Vitro Inhibitory Activity of this compound
The half-maximal inhibitory concentration (IC50) values of this compound against human DNMT1, DNMT3A, and DNMT3B have been determined through in vitro enzymatic assays. The data, summarized below, indicates comparable potency against all three enzymes, with a slight preference for DNMT3B.
| Target Enzyme | IC50 Value (μM) - Substrate: poly(dI-dC) | IC50 Value (μM) - Substrate: hemimethylated DNA |
| DNMT1 | 12.5[1][2] | 6[1][3] |
| DNMT3A | 8[1][2][3][4] | Not Reported |
| DNMT3B | 7.5[1][2][3][4] | Not Reported |
Note: Variations in IC50 values can occur due to different experimental conditions.[5]
Experimental Protocols: Determination of IC50 Values
The IC50 values for this compound were established using a radio-enzymatic assay that quantifies the transfer of a radiolabeled methyl group from the cofactor S-adenosylmethionine (AdoMet) to a DNA substrate.
Principle: The activity of DNMT enzymes is measured by the incorporation of a tritium-labeled methyl group ([³H]-methyl) from [³H]-AdoMet into a synthetic DNA substrate, poly(dI-dC). The amount of incorporated radioactivity is directly proportional to the enzyme's activity. By measuring this activity across a range of this compound concentrations, a dose-response curve is generated, from which the IC50 value is calculated.
Methodology:
-
Reaction Mixture Preparation: A total reaction volume of 50 µL is prepared containing the following components:
-
Enzyme: Recombinant human DNMT1, or recombinant mouse DNMT3A or DNMT3B.[4][6]
-
DNA Substrate: 500 ng of poly(dI-dC) or hemimethylated DNA.[4][6]
-
Cofactor: 75 or 150 nM of [methyl-³H]-S-adenosylmethionine ([³H]-AdoMet).[4][6]
-
Inhibitor: Varying concentrations of this compound.[7]
-
Assay Buffer: Appropriate buffer for optimal enzyme activity.
-
-
Incubation: The reaction mixtures are incubated at 37°C for 1 hour to allow for the enzymatic methylation of the DNA substrate.[4][6]
-
Reaction Termination and Measurement:
-
The reaction is stopped by spotting the reaction mixture onto Whatman DE-81 ion-exchange filter discs.[6]
-
The filter discs are washed multiple times with a sodium phosphate buffer (e.g., 0.5 M, pH 7.0) to remove unincorporated [³H]-AdoMet.[6]
-
The dried filter discs, containing the DNA with incorporated [³H]-methyl groups, are then analyzed in a scintillation counter to quantify the radioactivity.[6]
-
-
Data Analysis:
-
The radioactivity measured in a control reaction without any inhibitor is considered 100% enzyme activity.[6]
-
The percentage of inhibition at each this compound concentration is calculated relative to the control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[6]
-
Visualizing the Mechanism and Pathways
The following diagrams illustrate the mechanism of action of this compound and its downstream effects.
Mechanism of Action
This compound functions as a DNA hypomethylating agent through a dual mechanism:
-
Direct Enzymatic Inhibition: this compound acts as a competitive inhibitor with respect to the methyl donor S-adenosylmethionine (AdoMet).[2][7] It binds to the cofactor binding site of DNMTs, thereby preventing the transfer of a methyl group to the DNA substrate.[2]
-
Induction of DNMT1 Degradation: In addition to its direct inhibitory activity, this compound selectively induces the degradation of the DNMT1 protein.[6][7] This effect is mediated through the proteasomal pathway and occurs without significantly affecting the protein levels of DNMT3A and DNMT3B.[7] The degradation of DNMT1 contributes to the overall reduction in DNA methylation maintenance.
The inhibition of DNMTs by this compound leads to the demethylation of hypermethylated CpG islands in the promoter regions of tumor suppressor genes, which can result in their re-expression.[2][7] Furthermore, studies have shown that this compound can induce apoptosis in cancer cells, a process that may be mediated through the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound,1020149-73-8 - Absin [absin.net]
- 4. This compound | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | DNA Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
SGI-1027: A Technical Guide to its Role in Epigenetic Reprogramming
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epigenetic modifications, particularly DNA methylation, are critical regulators of gene expression and are frequently dysregulated in various diseases, including cancer. SGI-1027 is a potent, quinoline-based, non-nucleoside small molecule that has emerged as a significant tool in the study of epigenetic reprogramming. It functions as a competitive inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its role in epigenetic reprogramming, and detailed experimental protocols for its application in research settings.
Introduction to this compound
This compound is a second-generation DNA methyltransferase inhibitor that offers a distinct advantage over traditional nucleoside analogs like 5-azacytidine and decitabine. Unlike these analogs, this compound does not incorporate into DNA, thereby reducing its potential for cytotoxicity and off-target effects.[1][2] Its primary mechanism of action involves the competitive inhibition of all three active DNMTs: DNMT1, DNMT3A, and DNMT3B.[1][3][4][5][6]
Mechanism of Action
This compound exerts its effects through a dual mechanism:
-
Competitive Inhibition of DNMTs: this compound directly competes with the cofactor S-adenosyl-L-methionine (SAM or Ado-Met) for binding to the catalytic pocket of DNMTs.[1][2][4][7] This prevents the transfer of a methyl group to cytosine residues in DNA, leading to a passive demethylation of the genome during DNA replication. Molecular modeling studies suggest that this compound occupies the cofactor binding site, and in the case of DNMT1, may also interact with the substrate-binding site.[7][8]
-
Induction of DNMT1 Degradation: A unique feature of this compound is its ability to induce the selective degradation of DNMT1, the maintenance methyltransferase, via the proteasomal pathway.[1][2][4] This effect is achieved without significantly altering DNMT1 mRNA levels, indicating a post-transcriptional mechanism of action.[1] The degradation of DNMT1 further contributes to the global and gene-specific DNA hypomethylation.
Role in Epigenetic Reprogramming
The inhibition of DNMTs and subsequent reduction in DNA methylation by this compound leads to significant epigenetic reprogramming, primarily through the reactivation of silenced genes.[1][9] This is particularly relevant in cancer, where hypermethylation of CpG islands in the promoter regions of tumor suppressor genes (TSGs) is a common mechanism of gene silencing.[2][4]
Treatment with this compound has been shown to demethylate the promoters of and reactivate the expression of several key TSGs, including p16, MLH1, and TIMP3, in various cancer cell lines.[1][2][8] This re-expression of TSGs can lead to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[10][11]
Quantitative Data
The following tables summarize the key quantitative data related to the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against DNMTs [1][3][4][5][6]
| Enzyme Target | Substrate | IC50 (µM) |
| DNMT1 | poly(dI-dC) | 6 - 12.5 |
| DNMT3A | poly(dI-dC) | 8 |
| DNMT3B | poly(dI-dC) | 7.5 |
| M.SssI | poly(dI-dC) | 13.5 - 16 |
Table 2: Cellular Effects of this compound in Cancer Cell Lines
| Cell Line | Effect | Concentration (µM) | Time (hours) | Reference |
| RKO (Colon Cancer) | Re-expression of p16, MLH1, TIMP3 | 1 - 2.5 | 168 (7 days) | [1] |
| HCT116 (Colon Cancer) | DNMT1 degradation | 2.5 - 5 | 24 | [1] |
| Huh7 (Hepatocellular Carcinoma) | Induction of apoptosis | 20 - 30 | 24 | [10] |
| U937 (Leukemia) | Pro-apoptotic effect | 0 - 100 | Not specified | [3] |
Experimental Protocols
DNMT Activity Assay (In Vitro)
This assay measures the ability of this compound to inhibit the catalytic activity of recombinant DNMT enzymes.
Materials:
-
Recombinant human DNMT1, DNMT3A, or DNMT3B
-
Poly(dI-dC) or hemimethylated DNA substrate
-
[methyl-³H]-S-adenosylmethionine (³H-SAM)
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with DTT and EDTA)
-
Whatman DE-81 ion exchange filter discs
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DNA substrate, and the respective DNMT enzyme.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by spotting the reaction mixture onto Whatman DE-81 filter discs.
-
Wash the filter discs multiple times with 0.5 M sodium phosphate buffer (pH 7.0) to remove unincorporated ³H-SAM.
-
Dry the filter discs and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the control and determine the IC50 value.[3]
Western Blot Analysis for DNMT1 Degradation
This protocol is used to assess the effect of this compound on DNMT1 protein levels in cultured cells.
Materials:
-
Cultured cells (e.g., HCT116)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against DNMT1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours).
-
Harvest the cells and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against DNMT1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]
Methylation-Specific PCR (MSP)
MSP is used to determine the methylation status of specific CpG islands in the promoter regions of target genes.
Materials:
-
Genomic DNA isolated from treated and untreated cells
-
Bisulfite conversion kit
-
Primers specific for the methylated and unmethylated sequences of the target gene promoter
-
Taq polymerase and PCR reagents
-
Agarose gel and electrophoresis system
Procedure:
-
Isolate genomic DNA from cells treated with this compound or a vehicle control.
-
Perform bisulfite conversion of the genomic DNA. This treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Amplify the bisulfite-converted DNA using two separate PCR reactions: one with primers specific for the methylated sequence and one with primers for the unmethylated sequence.
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band in the "methylated" reaction indicates methylation, while a band in the "unmethylated" reaction indicates a lack of methylation.[1]
Visualizations
Signaling Pathway of this compound Action
References
- 1. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deae-dextran.com [deae-dextran.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]
- 7. Molecular Modeling Studies of the Novel Inhibitors of DNA Methyltransferases this compound and CBC12: Implications for the Mechanism of Inhibition of DNMTs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small-Molecule Inhibitors Overcome Epigenetic Reprogramming for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
SGI-1027: A Potent DNMT Inhibitor with Anti-Leukemic Activity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
SGI-1027 is a quinoline-based small molecule that functions as a potent inhibitor of DNA methyltransferases (DNMTs), key enzymes in the epigenetic regulation of gene expression. Aberrant DNA methylation is a hallmark of many malignancies, including leukemia, leading to the silencing of tumor suppressor genes and promoting leukemogenesis. This compound has demonstrated significant anti-cancer effects in various leukemia cell lines by inducing apoptosis, causing cell cycle arrest, and modulating critical signaling pathways. This technical guide provides an in-depth overview of the effects of this compound on leukemia cell lines, including quantitative data on its activity, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Introduction
Epigenetic alterations, particularly DNA hypermethylation, play a crucial role in the initiation and progression of acute myeloid leukemia (AML) and other hematological malignancies. DNA methyltransferases (DNMTs), including DNMT1, DNMT3A, and DNMT3B, are responsible for establishing and maintaining DNA methylation patterns. Their overexpression or aberrant activity in leukemia leads to the silencing of tumor suppressor genes, contributing to uncontrolled cell proliferation and survival.
This compound has emerged as a promising therapeutic agent due to its ability to inhibit all three major DNMTs. It is a non-nucleoside analog that acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl group donor in the DNA methylation reaction.[1] This guide summarizes the current knowledge on the anti-leukemic effects of this compound, providing a valuable resource for researchers in oncology and drug development.
Mechanism of Action
This compound exerts its primary anti-leukemic effect through the inhibition of DNA methyltransferases. It has been shown to inhibit DNMT1, DNMT3A, and DNMT3B with comparable potency.[1] A key mechanism of action is the induction of selective degradation of DNMT1 protein, a crucial enzyme for maintaining methylation patterns during DNA replication.[1][2] This degradation occurs via the proteasomal pathway and is an early event following this compound treatment.[2] The reduction in DNMT1 levels leads to passive demethylation of the genome during subsequent rounds of cell division, resulting in the re-expression of silenced tumor suppressor genes.
Quantitative Data on Anti-Leukemic Activity
The efficacy of this compound has been quantified in various leukemia cell lines, demonstrating its potent cytotoxic and anti-proliferative effects. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound against DNMTs
| Target | IC50 (μM) | Substrate |
| DNMT1 | 12.5 | poly(dI-dC) |
| DNMT1 | 6 | hemimethylated DNA |
| DNMT3A | 8 | poly(dI-dC) |
| DNMT3B | 7.5 | poly(dI-dC) |
Data sourced from[3]
Table 2: Cytotoxicity of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | Assay | Value (μM) | Incubation Time |
| KG-1 | Acute Myeloid Leukemia | ATPlite | EC50 = 4.4 | 2-4 days |
| K562 | Chronic Myeloid Leukemia | MTT | IC50 = 1.16 | 72 hours |
| U937 | Histiocytic Lymphoma | Trypan Blue | IC50 = 1.7 | 48 hours |
| KARPAS-299 | Anaplastic Large Cell Lymphoma | ATPlite | EC50 = 1.8 | 2-4 days |
Effects on Leukemia Cell Lines
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various leukemia cell lines. Treatment with this compound leads to the activation of the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein BAX and downregulation of the anti-apoptotic protein Bcl-2.[5] This shift in the BAX/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in programmed cell death.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can cause cell cycle arrest in leukemia cells. While some studies on non-leukemia cell lines have shown no significant changes in cell cycle distribution,[5] other reports suggest that DNMT inhibitors can induce G0/G1 or G2/M phase arrest in cancer cells. The precise effect on the cell cycle in leukemia cell lines can be cell-type specific and concentration-dependent.
Signaling Pathways Modulated by this compound
The anti-leukemic effects of this compound are mediated through the modulation of several key signaling pathways.
p53 Pathway
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. In some cancer types, this compound has been shown to induce apoptosis through a p53-independent mechanism, suggesting its potential efficacy in leukemias with mutated or non-functional p53. This involves the upregulation of p21, a cyclin-dependent kinase inhibitor, which can be activated independently of p53.
STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of leukemia and promotes cell survival and proliferation. While direct evidence of this compound's effect on the STAT3 pathway in leukemia is still emerging, DNMT inhibitors, in general, can influence the methylation status of genes that regulate STAT3 signaling, such as SOCS (Suppressor of Cytokine Signaling) proteins. Re-expression of SOCS genes can lead to the inhibition of the JAK/STAT pathway, thereby reducing the pro-survival signals in leukemia cells.
References
- 1. Synthetic approaches to DNMT inhibitor this compound and effects on the U937 leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | DNA Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating SGI-1027 in Hepatocellular Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical investigation of SGI-1027, a quinoline-based small molecule inhibitor of DNA methyltransferases (DNMTs), in the context of hepatocellular carcinoma (HCC). The document synthesizes key findings on its mechanism of action, its effects on HCC cells, and detailed experimental protocols based on published research.
Introduction to this compound and Hepatocellular Carcinoma
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide.[1] The development and progression of HCC are often linked to epigenetic alterations, particularly aberrant DNA methylation, which leads to the silencing of tumor suppressor genes (TSGs).[1] this compound is a novel, non-nucleoside inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for maintaining DNA methylation patterns.[1][2] By inhibiting DNMTs, this compound has the potential to reverse the hypermethylation of TSGs, leading to their re-expression and subsequent anti-tumor effects.[1] This guide focuses on the demonstrated effects of this compound on the Huh7 human HCC cell line.[1][2]
Mechanism of Action
This compound functions as a potent inhibitor of DNA methyltransferases.[3] It has been shown to inhibit DNMT1, DNMT3A, and DNMT3B.[3] The primary anti-cancer mechanism of this compound is hypothesized to be the reversal of aberrant DNA methylation of pro-apoptotic genes, triggering their re-expression.[1] In several cancer cell lines, treatment with this compound leads to the selective degradation of the DNMT1 protein, an effect that can be blocked by the proteasome inhibitor MG132, indicating the involvement of the proteasomal pathway.[4] This degradation of DNMT1 occurs without a significant impact on its mRNA level.[4]
Figure 1: Mechanism of this compound as a DNMT inhibitor leading to tumor suppression.
In Vitro Effects on Hepatocellular Carcinoma Cells
Studies on the Huh7 human HCC cell line have demonstrated the potent anti-cancer effects of this compound.
Inhibition of Cell Viability
Treatment of Huh7 cells with this compound resulted in a significant, dose-dependent decrease in cell viability over a 24-hour period.[1] The half-maximal inhibitory concentration (IC50) was determined to be 27.30 µmol/l.[1]
Induction of Apoptosis
This compound induces apoptosis in Huh7 cells in a dose-dependent manner.[1] Flow cytometry analysis confirmed a significant increase in the percentage of apoptotic cells following a 24-hour treatment.[1][2] The mechanism of apoptosis is believed to be mediated through the mitochondrial pathway.[1][2] This is supported by changes in the expression of key apoptosis-related proteins:
-
Bcl-2: Expression of the anti-apoptotic protein Bcl-2 was significantly downregulated.[1][2]
-
Bax: Expression of the pro-apoptotic protein Bax was significantly upregulated.[1][2]
The shift in the Bax/Bcl-2 ratio favors apoptosis, driving the cell towards programmed cell death.
Effect on Cell Cycle
Interestingly, treatment with this compound did not result in any significant alterations to the cell cycle phases in Huh7 cells, suggesting that its primary anti-proliferative effect is through the induction of apoptosis rather than cell cycle arrest.[1][2]
Figure 2: this compound induced mitochondrial-mediated apoptosis pathway in HCC cells.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from the investigation of this compound.
Table 1: Inhibitory Concentration (IC50) of this compound
| Target | Substrate | IC50 (µM) | Source |
|---|---|---|---|
| DNMT1 | hemimethylated DNA | 6 | [3] |
| DNMT1 | poly(dI-dC) | 12.5 | [3] |
| DNMT3A | poly(dI-dC) | 8 | [3] |
| DNMT3B | poly(dI-dC) | 7.5 | [3] |
| Huh7 Cells | - | 27.3 |[1] |
Table 2: Apoptosis Rates in Huh7 Cells Treated with this compound for 24 hours
| Treatment Group | Apoptosis Rate (%) |
|---|---|
| Control (0.1% DMSO) | 3.242 ± 0.204 |
| 10 µmol/l this compound | 3.672 ± 0.123 |
| 20 µmol/l this compound | 33.49 ± 1.317 |
| 30 µmol/l this compound | 46.57 ± 2.512 |
Data presented as mean ± standard deviation.[1]
Table 3: Effect of this compound on Apoptosis-Associated Protein Expression in Huh7 Cells
| Treatment Concentration (µmol/l) | Bcl-2 Expression | Bax Expression |
|---|---|---|
| Control (0.1% DMSO) | Baseline | Baseline |
| 10 | Downregulated | Upregulated |
| 20 | Significantly Downregulated | Significantly Upregulated |
| 30 | Significantly Downregulated | Significantly Upregulated |
Changes are dose-dependent.[1][5]
Experimental Protocols
The following are detailed methodologies for key experiments performed to evaluate this compound in Huh7 cells.[1]
Cell Culture and this compound Preparation
-
Cell Line: Huh7 human hepatocellular carcinoma cells.
-
Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: A 50 mmol/l stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. Working concentrations are prepared by diluting the stock solution in culture medium.
Cell Viability (MTS) Assay
-
Seed Huh7 cells in 96-well plates at a density of 5x103 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 30 µmol/l) for 24 hours. A 0.1% DMSO solution serves as the vehicle control.
-
Add 20 µl of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group. The IC50 value is determined from the dose-response curve.
Apoptosis Analysis by Flow Cytometry
-
Plate Huh7 cells and treat with this compound as described for the viability assay.
-
After 24 hours, harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Western Blot Analysis
-
Treat Huh7 cells with this compound for 24 hours.
-
Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 50 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software.
Figure 3: General experimental workflow for the in vitro evaluation of this compound in HCC.
Conclusion and Future Directions
The available data strongly indicate that this compound effectively inhibits the proliferation of Huh7 hepatocellular carcinoma cells in vitro.[1] This effect is primarily achieved through the induction of apoptosis via the mitochondrial-mediated pathway, which is characterized by the downregulation of Bcl-2 and upregulation of Bax.[1][2] As a DNMT inhibitor, this compound presents a promising therapeutic strategy for HCC by targeting the epigenetic dysregulation inherent in this cancer.[1]
Further research is necessary to fully elucidate the precise molecular mechanisms of this compound in HCC, including the specific tumor suppressor genes that are reactivated. Moreover, comprehensive in vivo studies using animal models are required to assess the therapeutic efficacy, safety, and pharmacokinetic profile of this compound for potential clinical application in HCC treatment.
References
- 1. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
SGI-1027 molecular weight and chemical structure
This guide provides an in-depth overview of SGI-1027, a potent, non-nucleoside inhibitor of DNA methyltransferases (DNMTs). It is intended for researchers, scientists, and drug development professionals interested in the epigenetic modulation of gene expression.
Core Molecular and Chemical Properties
This compound is a quinoline-based compound that has garnered significant interest for its ability to reverse epigenetic silencing of tumor suppressor genes.[1] Its key chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 461.52 g/mol | [2][3] |
| Molecular Formula | C₂₇H₂₃N₇O | [2][3] |
| IUPAC Name | N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide | |
| CAS Number | 1020149-73-8 | |
| SMILES String | CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=CC=NC5=CC=CC=C54 | |
| Appearance | Light yellow to yellow solid | [3] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Store as a powder at -20°C for up to 3 years. | [3] |
Mechanism of Action and Signaling Pathway
This compound functions as a pan-inhibitor of DNA methyltransferases, with inhibitory activity against DNMT1, DNMT3A, and DNMT3B.[1][2] It acts by competing with the S-adenosylmethionine (SAM) cofactor binding site on these enzymes, thereby preventing the transfer of methyl groups to DNA.[1][3][4] This inhibition of DNA methylation leads to the re-expression of silenced tumor suppressor genes.[1][3]
A key aspect of this compound's mechanism is its ability to induce the selective degradation of DNMT1 protein via the proteasomal pathway, without significantly affecting DNMT1 mRNA levels.[1][2] This dual action of enzymatic inhibition and protein degradation makes this compound a highly effective hypomethylating agent. The downstream effects of this compound treatment in cancer cells include the induction of apoptosis, as evidenced by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[5]
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro DNMT Inhibition Assay
This protocol details the measurement of DNMT activity and its inhibition by this compound using a radioisotopic filter-binding assay.[2]
Materials:
-
Recombinant human DNMT1, DNMT3A, or DNMT3B
-
Poly(dI-dC) DNA substrate
-
[methyl-³H]-S-adenosylmethionine (³H-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Whatman DE-81 ion-exchange filter paper
-
0.5 M Sodium Phosphate buffer, pH 7.0
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant DNMT enzyme (e.g., 500 ng), and poly(dI-dC) DNA substrate (e.g., 500 ng).
-
Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubate the mixtures for 5 minutes at 37°C.
-
Initiate the reaction by adding ³H-SAM (e.g., 75-150 nM). The total reaction volume should be 50 µL.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by spotting the entire reaction mixture onto a Whatman DE-81 filter disc.
-
Wash the filter discs five times for 10 minutes each with 0.5 M Sodium Phosphate buffer (pH 7.0) to remove unincorporated ³H-SAM.
-
Dry the filter discs completely.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.
Cell-Based Apoptosis Assay in Huh7 Human Hepatocellular Carcinoma Cells
This protocol describes the assessment of apoptosis induced by this compound in a cancer cell line.[5]
Materials:
-
Huh7 human hepatocellular carcinoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Cell viability assay kit (e.g., MTS)
-
Apoptosis detection kit (e.g., TUNEL assay)
-
DAPI stain
-
96-well and 6-well plates
-
Fluorescence microscope
Procedure:
-
Cell Culture: Maintain Huh7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Viability Assay:
-
Seed Huh7 cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 5, 10, 15, 20, 25, 30, and 35 µM) for 24 hours. Include a vehicle control (DMSO).
-
Assess cell viability using an MTS assay according to the manufacturer's protocol. Measure absorbance at 490 nm.
-
-
TUNEL Assay for Apoptosis:
-
Seed Huh7 cells in a 6-well plate.
-
Treat the cells with selected concentrations of this compound (e.g., 10, 20, and 30 µM) for 24 hours.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Perform the TUNEL assay according to the manufacturer's instructions to label DNA strand breaks.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify apoptotic cells using a fluorescence microscope.
-
Summary of In Vitro Efficacy
This compound demonstrates potent inhibitory activity against the major DNA methyltransferases. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Target Enzyme | Substrate | IC₅₀ (µM) | Reference |
| DNMT1 | Poly(dI-dC) | 12.5 | [6] |
| DNMT1 | Hemimethylated DNA | 6 | [2] |
| DNMT3A | Poly(dI-dC) | 8 | [2] |
| DNMT3B | Poly(dI-dC) | 7.5 | [2] |
This technical guide provides a foundational understanding of this compound for its application in epigenetic research and drug development. For further details, readers are encouraged to consult the cited literature.
References
- 1. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Molecular Modeling Studies of the Novel Inhibitors of DNA Methyltransferases this compound and CBC12: Implications for the Mechanism of Inhibition of DNMTs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
SGI-1027: A Technical Guide to a Dual-Action DNA Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGI-1027 is a potent, quinoline-based small molecule that functions as a dual-action inhibitor of DNA methyltransferases (DNMTs). It competitively binds to the S-adenosylmethionine (SAM) binding site of DNMTs and also induces the proteasomal degradation of DNMT1. This technical guide provides an in-depth overview of this compound, including its chemical properties, supplier information, mechanism of action, and detailed protocols for key in vitro experiments.
Chemical and Supplier Information
This compound is a well-characterized compound used in epigenetic research.
A variety of chemical suppliers offer this compound for research purposes. These include, but are not limited to:
-
MedchemExpress[1]
-
TargetMol[4]
-
Tocris Bioscience
-
APExBIO[5]
-
MedKoo Biosciences[2]
-
StressMarq Biosciences[3]
-
Cayman Chemical[6]
-
Thomas Scientific[7]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against various DNMT enzymes and in cellular assays.
Table 1: In Vitro Inhibitory Activity of this compound against DNMTs
| Target | IC50 (μM) | Substrate |
| DNMT1 | 6 | Hemimethylated DNA[1][8] |
| DNMT1 | 12.5 | Poly(dI-dC)[1][2][5][6][7] |
| DNMT3A | 8 | Poly(dI-dC)[1][2][5][6][7] |
| DNMT3B | 7.5 | Poly(dI-dC)[1][2][5][6][7] |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Assay Type | Activity (μM) | Incubation Time |
| U937 (human leukemia) | Cytotoxicity (Trypan Blue) | IC50 = 1.7 | 48 hours[9] |
| KARPAS299 (human lymphoma) | Proliferation (ATPlite) | EC50 = 1.8 | 2-4 days[9] |
| KG-1 (human leukemia) | Proliferation (ATPlite) | EC50 = 4.4 | 2-4 days[1][9] |
| K562 (human leukemia) | Proliferation (MTT) | IC50 = 1.16 | 72 hours[1] |
| HCT-116 (human colon carcinoma) | Cytotoxicity (Alamar blue) | IC50 = 3.2 | 72 hours[1] |
| MDA-MB-231 (human breast cancer) | Proliferation | IC50 = 4.8 | Not Specified[1] |
| Huh7 (human hepatocellular carcinoma) | Viability (MTS) | IC50 = 27.30 | 24 hours[10] |
Mechanism of Action
This compound exhibits a dual mechanism of action to inhibit DNA methylation. Firstly, it acts as a competitive inhibitor at the S-adenosylmethionine (SAM) binding site of DNMTs, preventing the transfer of a methyl group to DNA.[5][11] Secondly, this compound uniquely induces the selective degradation of DNMT1 protein via the proteasomal pathway.[5][11] This dual action leads to the hypomethylation of CpG islands in the promoter regions of tumor suppressor genes, resulting in their reactivation.[11] The restoration of tumor suppressor gene function can lead to the inhibition of cell proliferation and the induction of apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | DNA Methyltransferase Inhibitor [stressmarq.com]
- 4. This compound | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. thomassci.com [thomassci.com]
- 8. This compound,1020149-73-8 - Absin [absin.net]
- 9. This compound | DNA Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 10. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. deae-dextran.com [deae-dextran.com]
Methodological & Application
Application Notes and Protocols for SGI-1027 in vitro Cell Culture
Introduction
SGI-1027 is a potent inhibitor of DNA methyltransferases (DNMTs), enzymes responsible for establishing and maintaining DNA methylation patterns.[1] In various cancer cells, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing.[1] this compound acts as a competitive inhibitor of the cofactor S-adenosylmethionine (AdoMet) within the DNMT catalytic site, leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[1] Furthermore, this compound has been shown to induce the selective degradation of DNMT1 through the proteasomal pathway.[1]
These application notes provide detailed protocols for the in vitro use of this compound in cell culture, including methods for assessing its effects on cell viability, apoptosis, and the cell cycle.
Mechanism of Action: this compound Signaling Pathway
Caption: Mechanism of action of this compound.
Quantitative Data Summary
Table 1: IC50 Values of this compound for DNMTs
| DNMT Enzyme | IC50 (µM) |
| DNMT1 | 12.5 |
| DNMT3A | 8.0 |
| DNMT3B | 7.5 |
Data sourced from[1]
Table 2: Effect of this compound on Huh7 Cell Viability
| This compound Concentration (µM) | Cell Viability (%) after 24h |
| 0 (0.1% DMSO) | 100 |
| 10 | ~85 |
| 20 | ~70 |
| 30 | ~55 |
Data estimated from graphical representations in[2]
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
Protocol:
-
Stock Solution Preparation:
-
Prepare a 50 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO.[2]
-
For example, to prepare 1 ml of a 50 mM stock solution, dissolve 23.08 mg of this compound (M.W. 461.55 g/mol ) in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.[2]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 50 mM this compound stock solution at room temperature.
-
Prepare fresh working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 5, 10, 15, 20, 25, 30, 35 µM).[2]
-
Important: Ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).[2] Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Viability and Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT assay to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., Huh7 human hepatocellular carcinoma cells)
-
96-well cell culture plates
-
This compound working solutions
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µl of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
This compound Treatment:
-
After 24 hours, remove the medium and add 100 µl of fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 30 µM).
-
Include a vehicle control (0.1% DMSO in medium).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µl of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells of interest (e.g., Huh7 cells)
-
6-well cell culture plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 1 x 10⁴ cells per sample.[2]
-
Analyze the data to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution following this compound treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound working solutions
-
Cold 70% ethanol
-
Propidium iodide (PI)/RNase staining buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
-
Cell Fixation:
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by resuspending them in cold 70% ethanol while vortexing gently.
-
Incubate the cells overnight at 4°C.[2]
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash once with cold PBS.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.[2]
-
Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using a flow cytometer.
-
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro studies with this compound.
References
Application Notes and Protocols for SGI-1027 in Cancer Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SGI-1027, a DNA methyltransferase (DNMT) inhibitor, for the treatment of cancer cells in a research setting. Detailed protocols for key experimental assays are provided to assess the efficacy and mechanism of action of this compound.
Introduction
This compound is a quinoline-based, non-nucleoside small molecule that acts as a potent inhibitor of DNA methyltransferases, including DNMT1, DNMT3A, and DNMT3B.[1][2] By competing with the S-adenosylmethionine (Ado-Met) cofactor binding site, this compound blocks the transfer of methyl groups to DNA.[3] This inhibition of DNA methylation can lead to the re-expression of silenced tumor suppressor genes.[3] A key feature of this compound's mechanism is its ability to induce the selective degradation of DNMT1 via the proteasomal pathway, independent of its enzymatic inhibition.[3] In various cancer cell lines, this compound treatment has been shown to reduce cell viability, induce apoptosis, and cause minimal toxicity to non-cancerous cells.[1][3][4]
Data Presentation
This compound In Vitro Efficacy
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and effective concentrations of this compound in various cancer cell lines and against DNMT enzymes.
| Target Cell Line/Enzyme | Assay Type | IC50 / EC50 | Incubation Time | Reference |
| Huh7 (Hepatocellular Carcinoma) | MTS Assay | 27.30 µM | 24 h | [4] |
| KG-1 (Leukemia) | Cytotoxicity Assay | 4.4 µM (EC50) | Not Specified | [1] |
| U937 (Leukemia) | Cytotoxicity Assay | 1.7 µM | 48 h | |
| DNMT1 | Cell-free (hemimethylated DNA) | 6 µM | Not Applicable | [1] |
| DNMT1 | Cell-free (poly(dI-dC)) | 12.5 µM | Not Applicable | [1] |
| DNMT3A | Cell-free (poly(dI-dC)) | 8 µM | Not Applicable | [1] |
| DNMT3B | Cell-free (poly(dI-dC)) | 7.5 µM | Not Applicable | [1] |
| hDNMT3A | Cell-based | 0.9 µM (EC50) | Not Specified | [1] |
| HCT116 (Colon Cancer) | DNMT1 Degradation | ~5 µM | 24 h | [3] |
| RKO (Colon Cancer) | DNMT1 Degradation | 2.5 - 5 µM | 24 h | [3] |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
The following diagram illustrates the key molecular pathways affected by this compound in cancer cells. This compound inhibits DNMT enzymes, leading to DNA hypomethylation and the re-activation of tumor suppressor genes. It also induces the proteasomal degradation of DNMT1. These events can trigger the mitochondrial apoptosis pathway, characterized by the upregulation of BAX and downregulation of Bcl-2.
Caption: this compound inhibits DNMTs, leading to apoptosis.
Experimental Workflow for Evaluating this compound Efficacy
This diagram outlines a typical experimental workflow to assess the effects of this compound on cancer cells.
Caption: Workflow for this compound cancer cell studies.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Huh7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. A vehicle control (DMSO) should be included at a concentration equivalent to the highest concentration of this compound used.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.[4]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 10, 20, 30 µM) and a vehicle control for 24 hours.[4]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. At least 1 x 10⁴ events should be acquired for each sample.[4]
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Protocol 3: Western Blotting for DNMT1, Bcl-2, and BAX Expression
This protocol is used to assess the protein levels of key markers involved in this compound's mechanism of action.[3][4]
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-DNMT1, anti-Bcl-2, anti-BAX, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in the previous protocols. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL reagents and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
SGI-1027: Application Notes and Protocols for Determining Optimal Treatment Duration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SGI-1027, a potent non-nucleoside DNA methyltransferase (DNMT) inhibitor. The following sections detail the mechanism of action, experimental protocols, and key considerations for determining the optimal treatment duration to achieve desired cellular effects.
Mechanism of Action
This compound functions as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl group donor for DNA methylation, thereby inhibiting the activity of DNMT1, DNMT3A, and DNMT3B.[1][2][3] A primary and rapid consequence of this compound treatment is the selective degradation of the DNMT1 protein via the proteasomal pathway.[1][2] This dual action of enzymatic inhibition and protein degradation leads to global DNA hypomethylation and the subsequent re-expression of silenced tumor suppressor genes.[1][4]
Data Summary: Concentration and Duration-Dependent Effects of this compound
The optimal concentration and treatment duration of this compound are highly dependent on the cell type and the specific biological endpoint being investigated. The following tables summarize quantitative data from various studies.
Table 1: In Vitro Inhibition of DNMTs
| Enzyme | Substrate | IC₅₀ (µM) | Reference |
| DNMT1 | poly(dI-dC) | 12.5 | [5] |
| DNMT1 | hemimethylated DNA | 6 | [5][6] |
| DNMT3A | poly(dI-dC) | 8 | [2][5] |
| DNMT3B | poly(dI-dC) | 7.5 | [2][5] |
Table 2: Cellular Effects of this compound at Different Treatment Durations
| Cell Line | Concentration (µM) | Duration | Effect | Reference |
| HCT116, RKO | 2.5 - 5 | 24 hours | ~95% depletion of DNMT1 protein.[1] Minimal effect on DNMT3A/3B.[1] | [1] |
| RKO | 1.0, 2.5 | 3 days | Re-expression of TIMP3.[1] | [1] |
| RKO | 1.0, 2.5 | 7 days | Re-expression of p16 and MLH1.[1] | [1] |
| RKO | Not specified | 15 days | Significant demethylation of the p16 gene.[1] | [1] |
| Huh7 | 10, 20, 30 | 24 hours | Dose-dependent increase in apoptosis.[7] No significant cell cycle changes.[7] | [7] |
| U937 | 0 - 100 | 48 hours | Moderate pro-apoptotic effect.[6] | [6] |
| Rat Hepatoma (H4IIE) | 0 - 300 | 24 hours | Minimal or no cytotoxic effect.[1][6] | [1][6] |
Table 3: In Vivo Administration Protocol
| Animal Model | Dosing Regimen | Target Concentration in Blood | Reference |
| ApoE-null mice | Weekly single-dose injection of this compound-loaded nanoparticles | 7 µM | [8][9] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Adherent Cancer Cells
This protocol outlines a general procedure for treating adherent cancer cells with this compound to assess its effects on DNMT1 degradation and gene expression.
Materials:
-
Cancer cell line of interest (e.g., HCT116, RKO, Huh7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
6-well or 96-well cell culture plates
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, RNA extraction kit for RT-qPCR)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates at a density that will ensure they are in the exponential growth phase and approximately 60-70% confluent at the time of treatment.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 20-50 mM) in DMSO.[1][7] Store aliquots at -20°C or -80°C for long-term storage.[5]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it in complete culture medium to the desired final concentrations (e.g., 1, 2.5, 5, 10, 20, 30 µM).[1][7] Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.
-
Cell Treatment:
-
For short-term experiments (e.g., assessing DNMT1 degradation), treat the cells for time points ranging from 6 to 24 hours.[1]
-
For long-term experiments (e.g., assessing gene re-expression and demethylation), treat the cells for 3 to 15 days.[1] For prolonged treatments, the medium containing fresh this compound or vehicle should be replaced every 2-3 days.
-
-
Harvesting and Analysis:
-
For Western Blot Analysis of DNMT1: After the desired treatment duration, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer. Process the lysates for Western blotting using an antibody specific for DNMT1.
-
For Gene Expression Analysis (RT-qPCR): Following treatment, harvest the cells and extract total RNA using a commercial kit. Perform reverse transcription followed by quantitative PCR to measure the mRNA levels of target genes (e.g., p16, TIMP3, MLH1).
-
For Apoptosis Assays: After 24-48 hours of treatment, assess apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry or TUNEL staining.[7]
-
Protocol 2: In Vivo Treatment of a Mouse Model
This protocol provides a general framework for the in vivo administration of this compound, based on a published study in ApoE-null mice.[8][9]
Materials:
-
This compound
-
Vehicle for in vivo delivery (e.g., nanoparticles, or a solution of DMSO, PEG300, Tween-80, and saline)[5]
-
Experimental animals (e.g., ApoE-null mice)
Procedure:
-
Preparation of this compound Formulation: Prepare the this compound formulation for injection. For nanoparticle-based delivery, this compound can be loaded into human serum albumin (HSA) nanoparticles.[8] For a solution-based delivery, a common formulation involves dissolving this compound in DMSO, followed by dilution with PEG300, Tween-80, and saline.[5] It is crucial to ensure the final solution is well-mixed and stable.
-
Dosing Calculation: Calculate the dose of this compound required to achieve the desired target concentration in the total peripheral blood volume of the animal. For example, a weekly single dose aiming for a 7 µM concentration in the blood has been used in mice.[8][9]
-
Administration: Administer the this compound formulation to the animals via the desired route (e.g., intraperitoneal or intravenous injection).
-
Monitoring and Endpoint Analysis: Monitor the animals for any signs of toxicity. At the end of the treatment period, tissues of interest can be harvested for downstream analysis, such as histology, protein expression, or DNA methylation studies.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound mechanism of action.
Experimental Workflow for Assessing this compound Efficacy
Caption: Experimental workflow for this compound.
References
- 1. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Molecular Modeling Studies of the Novel Inhibitors of DNA Methyltransferases this compound and CBC12: Implications for the Mechanism of Inhibition of DNMTs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | DNA Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticles loaded with the DNA methyltransferase inhibitor this compound decrease murine atherosclerosis and inflammation in cultured human macrophages [explorationpub.com]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Monitoring SGI-1027-Induced DNMT1 Degradation via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
SGI-1027 is a quinoline-based, non-nucleoside small molecule that functions as a DNA methyltransferase (DNMT) inhibitor.[1][2] It competitively binds to the S-adenosylmethionine (Ado-Met) binding site of DNMTs, thereby inhibiting their catalytic activity.[3] this compound inhibits DNMT1, DNMT3A, and DNMT3B with IC50 values in the micromolar range.[4][5] A key feature of this compound's mechanism of action is its ability to induce the selective degradation of DNMT1 protein, while having minimal to no effect on the levels of DNMT3A and DNMT3B.[1] This degradation is not due to a decrease in mRNA expression but is mediated by the proteasomal pathway.[1][3] These characteristics make this compound a valuable tool for studying the effects of targeted DNMT1 depletion and for potential therapeutic applications in epigenetic cancer therapy.[1] This document provides a detailed protocol for utilizing Western blotting to observe and quantify the degradation of DNMT1 in response to this compound treatment.
Signaling Pathway of this compound-Induced DNMT1 Degradation
This compound acts as a competitive inhibitor of the methyl donor S-adenosylmethionine (SAM), leading to the post-translational degradation of DNMT1 via the proteasome. This selective degradation of DNMT1 results in the hypomethylation of DNA and the reactivation of tumor suppressor genes.
Caption: this compound induces proteasomal degradation of DNMT1.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on DNMT1 protein levels as determined by Western blot analysis in various cancer cell lines.
| Cell Line | This compound Concentration | Treatment Duration | DNMT1 Protein Level Reduction | Reference |
| HCT116 | 5 µmol/L | 24 hours | ~95% | [1] |
| HCT116 | 2.5 µmol/L | 6 hours | ~40% | [1] |
| HCT116 | 2.5 µmol/L | 24 hours | ~90% | [1] |
| RKO | 2.5 - 5 µmol/L | 24 hours | Significant degradation | [1] |
Experimental Protocol: Western Blot for DNMT1 Degradation
This protocol outlines the steps to assess the degradation of DNMT1 in cultured cells following treatment with this compound.
Materials and Reagents
-
Cell Lines: Human colon cancer cell lines (e.g., HCT116, RKO) or other relevant cancer cell lines.
-
This compound: Prepare stock solutions in DMSO.
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
RIPA Lysis Buffer
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels (appropriate percentage for DNMT1, which is a large protein)
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Experimental Workflow
References
- 1. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deae-dextran.com [deae-dextran.com]
- 4. This compound | DNA Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DNMT1 antibody (24206-1-AP) | Proteintech [ptglab.com]
- 7. DNMT1 (D63A6) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes: RT-PCR Analysis of Gene Reactivation Following SGI-1027 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGI-1027 is a potent quinoline-based DNA methyltransferase (DNMT) inhibitor with a dual mechanism of action. It acts as a competitive inhibitor of S-adenosylmethionine (AdoMet), the methyl group donor for DNA methylation, and also induces the selective degradation of DNMT1 protein via the proteasomal pathway.[1][2][3] This dual action leads to the demethylation of CpG islands in the promoter regions of silenced genes, particularly tumor suppressor genes (TSGs), and subsequent reactivation of their expression.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing Reverse Transcription-Polymerase Chain Reaction (RT-PCR) to quantitatively analyze the reactivation of silenced genes following treatment with this compound.
Mechanism of Action of this compound
This compound inhibits all three active mammalian DNMTs: DNMT1, DNMT3A, and DNMT3B.[1][2][4][5] Its inhibitory effect stems from its ability to compete with the cofactor S-adenosylmethionine within the enzyme's binding site.[1] A key feature of this compound is its induction of DNMT1 degradation through the proteasomal pathway, which enhances its demethylating effect.[1][2][3] This leads to the reversal of hypermethylation-induced gene silencing, a common epigenetic alteration in cancer.[1][6]
Data Presentation: Quantitative Analysis of Gene Reactivation
Treatment of cancer cell lines with this compound has been shown to reactivate the expression of silenced tumor suppressor genes. The following table summarizes the quantitative fold-change in mRNA expression of key TSGs in RKO colon cancer cells after treatment with this compound, as determined by real-time RT-PCR analysis.
| Gene | Cell Line | This compound Concentration | Treatment Duration | Fold Increase in mRNA Expression | Reference |
| TIMP3 | RKO | 1 µmol/L | 5 days | ~14-fold | [2] |
| p16 | RKO | 1 µmol/L | 7 days | ~3.5-fold | [2] |
| p16 | RKO | 2.5 µmol/L | 7 days | ~8-fold | [2] |
| MLH1 | RKO | 1 µmol/L | 7 days | Reactivation Observed | [2] |
| MLH1 | RKO | 2.5 µmol/L | 7 days | Reactivation Observed | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action leading to gene reactivation.
Caption: Workflow for RT-PCR analysis of gene expression.
Experimental Protocols
This section provides a detailed methodology for conducting RT-PCR analysis to assess the re-expression of silenced genes following this compound treatment.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., RKO) in appropriate culture vessels at a density that allows for logarithmic growth during the treatment period.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM to 5 µM).
-
Treatment: The following day, replace the culture medium with fresh medium containing the various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours to 7 days), ensuring to replenish the medium with fresh this compound as needed for longer time courses.
Total RNA Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the culture dish using a TRIzol-based reagent or a column-based RNA extraction kit according to the manufacturer's instructions.
-
RNA Isolation: Proceed with the RNA isolation protocol, which typically involves phase separation (for TRIzol) or binding of RNA to a silica membrane (for kits).
-
RNA Elution: Elute the purified RNA in RNase-free water.
RNA Quantification and Quality Control
-
Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.
-
Quality Assessment: Assess the integrity of the RNA by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show distinct 28S and 18S ribosomal RNA bands.
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In an RNase-free tube, combine 1-2 µg of total RNA with oligo(dT) primers and/or random hexamers, and RNase-free water.
-
Denaturation: Heat the mixture at 65°C for 5 minutes and then place it on ice for at least 1 minute.
-
Master Mix Preparation: Prepare a master mix containing reverse transcriptase buffer, dNTPs, and an RNase inhibitor.
-
Reverse Transcription: Add the master mix and a reverse transcriptase enzyme (e.g., SuperScript II) to the RNA-primer mixture.
-
Incubation: Incubate the reaction at 42°C for 50-60 minutes, followed by an inactivation step at 70°C for 15 minutes.[7]
-
Storage: The resulting cDNA can be stored at -20°C until use.
Real-Time PCR (qPCR)
-
Primer Design: Design or obtain validated primers specific to the target genes (e.g., p16, TIMP3, MLH1) and a reference (housekeeping) gene (e.g., GAPDH, β-actin).
-
Reaction Setup: Prepare the qPCR reaction mixture in an optical plate or tubes. Each reaction should contain:
-
SYBR Green Master Mix
-
Forward and reverse primers
-
Diluted cDNA template
-
Nuclease-free water
-
-
qPCR Cycling: Perform the qPCR on a real-time PCR instrument with a typical cycling program:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
Data Analysis
-
Ct Values: Obtain the cycle threshold (Ct) values for each target and reference gene in both the treated and control samples.
-
Relative Quantification: Calculate the relative fold change in gene expression using the comparative Ct (ΔΔCt) method.
-
ΔCt: Normalize the Ct value of the target gene to the Ct value of the reference gene for each sample (ΔCt = Cttarget - Ctreference).
-
ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Fold Change: Calculate the fold change in expression as 2-ΔΔCt.
-
Conclusion
RT-PCR is a sensitive and reliable method for quantifying the re-expression of genes silenced by DNA hypermethylation following treatment with this compound. The protocols outlined in these application notes provide a robust framework for researchers to investigate the epigenetic effects of this potent DNMT inhibitor and its potential as a therapeutic agent for diseases characterized by aberrant gene silencing.
References
- 1. apexbt.com [apexbt.com]
- 2. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deae-dextran.com [deae-dextran.com]
- 4. This compound | DNA Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
Application Notes and Protocols for Methylation-Specific PCR Analysis of SGI-1027 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA methylation, a critical epigenetic modification, plays a pivotal role in gene regulation. Aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a hallmark of cancer, leading to their silencing and contributing to tumorigenesis. SGI-1027 is a potent, non-nucleoside DNA methyltransferase (DNMT) inhibitor that has demonstrated significant anti-tumor activity. It functions by inhibiting the activity of DNMT1, DNMT3A, and DNMT3B, and it also induces the selective degradation of DNMT1 protein.[1] This leads to the demethylation of previously silenced tumor suppressor genes and their subsequent re-expression.
Methylation-Specific PCR (MSP) is a sensitive and widely used technique to assess the methylation status of specific CpG sites within a gene's promoter. The method involves chemical modification of DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR using primers specific for either the methylated or unmethylated DNA sequence allows for the determination of the methylation status of the target gene.
These application notes provide a detailed protocol for the treatment of cancer cell lines with this compound, followed by the analysis of promoter methylation of a target tumor suppressor gene, such as p16 (CDKN2A), using Methylation-Specific PCR.
Mechanism of Action of this compound
This compound is a quinoline-based compound that acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl group donor in the DNA methylation reaction catalyzed by DNMTs.[1] By blocking the SAM binding site, this compound prevents the transfer of methyl groups to cytosine residues in DNA. Furthermore, treatment with this compound leads to the proteasomal degradation of DNMT1, the maintenance methyltransferase, resulting in a passive demethylation of the genome during subsequent rounds of DNA replication. This dual mechanism of action makes this compound an effective agent for reversing epigenetic silencing of tumor suppressor genes.
Experimental Workflow
The overall experimental workflow for assessing the effect of this compound on gene methylation involves several key steps, from cell culture and treatment to the final analysis of methylation status by PCR.
Detailed Protocols
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding:
-
Culture cancer cells of interest (e.g., RKO colon cancer cells) in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Seed cells in 100 mm culture dishes at a density that will allow for logarithmic growth during the treatment period.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C.
-
On the day of treatment, dilute the stock solution in culture medium to the desired final concentration (e.g., 2.5 µM or 5 µM). A vehicle control (DMSO) should be prepared at the same final concentration as in the this compound treated samples.
-
-
Treatment:
-
Allow cells to adhere and grow for 24 hours after seeding.
-
Replace the medium with fresh medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration. For significant demethylation and gene re-expression, a prolonged treatment of 72 hours to 7 days is often required.[1] Medium should be changed every 48-72 hours with fresh drug.
-
-
Cell Harvesting:
-
After the treatment period, aspirate the medium and wash the cells with ice-cold PBS.
-
Harvest the cells by trypsinization or by scraping, and collect the cell pellet by centrifugation.
-
Part 2: Genomic DNA Extraction and Bisulfite Conversion
-
Genomic DNA Extraction:
-
Extract genomic DNA from the cell pellets using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity.
-
-
Sodium Bisulfite Conversion:
-
Perform sodium bisulfite conversion of 500 ng to 1 µg of genomic DNA using a commercial kit (e.g., EZ DNA Methylation-Gold™ Kit, Zymo Research).
-
Follow the manufacturer's protocol for the conversion reaction, which typically involves denaturation, bisulfite treatment, and desulfonation.
-
Elute the bisulfite-converted DNA in the provided elution buffer. This converted DNA is now ready for MSP.
-
Part 3: Methylation-Specific PCR (MSP)
-
Primer Design:
-
Design two pairs of primers for the target gene's promoter region of interest.
-
Methylated (M) primers: Designed to be specific for the DNA sequence containing methylated cytosines (which remain as cytosine after bisulfite treatment).
-
Unmethylated (U) primers: Designed to be specific for the DNA sequence where unmethylated cytosines have been converted to uracil (and are amplified as thymine).
-
-
Primers should be designed to span several CpG sites to enhance specificity.
-
-
PCR Reaction Setup:
-
Prepare two separate PCR master mixes, one for the M primers and one for the U primers. A typical 25 µL reaction mixture includes:
-
12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, and MgCl₂)
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
1-2 µL of bisulfite-converted DNA
-
Nuclease-free water to a final volume of 25 µL
-
-
Include appropriate controls:
-
Positive Methylated Control: Universally methylated DNA.
-
Positive Unmethylated Control: Universally unmethylated DNA or DNA from normal cells.
-
No Template Control (NTC): Nuclease-free water instead of DNA.
-
-
-
PCR Amplification:
-
Perform PCR using a thermal cycler with the following general conditions (optimization may be required):
-
Initial Denaturation: 95°C for 5-10 minutes
-
35-40 Cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (primer-specific)
-
Extension: 72°C for 30-60 seconds
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
Part 4: Data Analysis
-
Agarose Gel Electrophoresis:
-
Load 10-15 µL of each PCR product onto a 2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Run the gel at an appropriate voltage until the bands are well-separated.
-
Visualize the DNA bands under UV light.
-
The presence of a band in the "M" lane indicates methylation, while a band in the "U" lane indicates an unmethylated status. The relative intensity of the bands can provide a semi-quantitative measure of methylation.
-
Data Presentation
The following tables present representative data on the effects of this compound on the methylation status and expression of the p16 tumor suppressor gene in a cancer cell line.
Table 1: Qualitative Methylation Status of the p16 Promoter
| Treatment Group | Concentration (µM) | Duration | Methylated (M) Band | Unmethylated (U) Band | Methylation Status |
| Vehicle Control | 0 (DMSO) | 72 hours | Present | Absent | Methylated |
| This compound | 2.5 | 72 hours | Faint/Absent | Present | Partially/Fully Unmethylated |
| This compound | 5.0 | 72 hours | Absent | Present | Unmethylated |
This table is a representation of expected results from MSP gel electrophoresis.
Table 2: Quantitative Analysis of p16 Promoter Methylation (Hypothetical qMSP Data)
| Treatment Group | Concentration (µM) | Duration | Average p16 Methylation (%) | Standard Deviation |
| Vehicle Control | 0 (DMSO) | 72 hours | 85.2 | ± 4.5 |
| This compound | 2.5 | 72 hours | 32.7 | ± 6.1 |
| This compound | 5.0 | 72 hours | 10.3 | ± 3.8 |
This table represents hypothetical quantitative data that could be obtained using a technique like quantitative Methylation-Specific PCR (qMSP) or pyrosequencing, demonstrating a dose-dependent decrease in methylation.
Table 3: Effect of this compound on p16 mRNA Expression (Hypothetical RT-qPCR Data)
| Treatment Group | Concentration (µM) | Duration | Fold Change in p16 mRNA Expression |
| Vehicle Control | 0 (DMSO) | 72 hours | 1.0 |
| This compound | 2.5 | 72 hours | 4.5 |
| This compound | 5.0 | 72 hours | 9.8 |
This table illustrates the expected downstream effect of demethylation on gene expression, showing a dose-dependent increase in p16 mRNA levels.
Conclusion
The protocol outlined in these application notes provides a robust framework for investigating the demethylating effects of this compound on specific gene promoters in cancer cells. By employing Methylation-Specific PCR, researchers can effectively assess the changes in methylation status and correlate them with the re-expression of tumor suppressor genes. This methodology is crucial for the preclinical evaluation of DNMT inhibitors and for advancing our understanding of epigenetic regulation in cancer.
References
Application Notes and Protocols for SGI-1027 Cytotoxicity Assay in HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGI-1027 is a potent quinoline-based small molecule that functions as a DNA methyltransferase (DNMT) inhibitor.[1][2][3][4] By inhibiting DNMTs, particularly DNMT1, DNMT3A, and DNMT3B, this compound leads to the hypomethylation of DNA, which can reactivate aberrantly silenced tumor suppressor genes.[3][5] This reactivation can induce apoptosis and inhibit the proliferation of cancer cells, making this compound a compound of interest in epigenetic cancer therapy.[2][5] The human colorectal carcinoma cell line, HCT116, is a widely used model in cancer research and is a suitable host for studying the cytotoxic effects of DNMT inhibitors.[6][7] This document provides a detailed protocol for assessing the cytotoxicity of this compound in HCT116 cells using a colorimetric MTT assay.
Mechanism of Action of this compound
This compound directly inhibits the activity of DNMT enzymes.[2][4] It has been shown to have IC50 values of approximately 12.5 μM for DNMT1, 8 μM for DNMT3A, and 7.5 μM for DNMT3B in cell-free assays.[1][3] In various cancer cell lines, treatment with this compound has been observed to cause the selective degradation of DNMT1.[2][5] The inhibition of DNA methylation leads to the re-expression of silenced tumor suppressor genes, which in turn can trigger apoptotic pathways.[3] Studies have shown that this compound can induce apoptosis in human leukemia and hepatocellular carcinoma cells.[4][8]
Experimental Protocols
HCT116 Cell Culture
A crucial step for reliable and reproducible results is maintaining a healthy HCT116 cell culture.
Materials:
-
HCT116 cell line (ATCC CCL-247)
-
McCoy's 5A Modified Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A medium with 10% FBS and 1x Penicillin-Streptomycin.[9][10]
-
Cell Thawing: Quickly thaw a cryopreserved vial of HCT116 cells in a 37°C water bath. Transfer the cells to a T-75 flask containing 15 mL of pre-warmed complete growth medium.[10]
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.[6][10]
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.[9]
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 1500 rpm for 5 minutes.[10]
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Split the cells at a ratio of 1:3 to 1:6 into new flasks.[6]
This compound Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
Procedure:
-
Prepare a stock solution of this compound by dissolving it in DMSO. For example, a 10 mM stock solution can be prepared.
-
Further dilute the stock solution with a complete growth medium to achieve the desired final concentrations for the experiment. It is important to ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%).
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]
Materials:
-
HCT116 cells
-
This compound working solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the HCT116 cells. Seed the cells into a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete growth medium.[6][12] Incubate overnight to allow for cell attachment.
-
Drug Treatment: After overnight incubation, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The formula is:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Data Presentation
The quantitative data obtained from the MTT assay can be summarized in a table for easy comparison of the cytotoxic effects of this compound at different concentrations and incubation times.
| This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 1 | 95 ± 4.1 | 88 ± 3.9 | 75 ± 4.2 |
| 5 | 82 ± 3.5 | 65 ± 4.5 | 48 ± 3.7 |
| 10 | 68 ± 4.2 | 45 ± 3.8 | 25 ± 2.9 |
| 25 | 45 ± 3.1 | 22 ± 2.5 | 10 ± 1.8 |
| 50 | 25 ± 2.8 | 10 ± 1.9 | 5 ± 1.2 |
| 100 | 12 ± 2.1 | 5 ± 1.3 | 2 ± 0.8 |
Note: The data presented in this table are for illustrative purposes only and may not represent actual experimental results.
From this data, an IC50 value (the concentration of a drug that inhibits a biological process by 50%) can be calculated for each time point using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Workflow for this compound cytotoxicity assay in HCT116 cells.
Caption: this compound mechanism leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]
- 5. allgenbio.com [allgenbio.com]
- 6. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 7. elabscience.com [elabscience.com]
- 8. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. encodeproject.org [encodeproject.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of SGI-1027 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation, storage, and handling of SGI-1027 stock solutions in Dimethyl Sulfoxide (DMSO). This compound is a potent inhibitor of DNA methyltransferases (DNMTs), crucial enzymes in epigenetic regulation. Accurate preparation of stock solutions is the first critical step for reliable and reproducible experimental results in studies involving this compound.
Compound Information
This compound is a quinoline-based compound that acts as a reversible inhibitor of DNMT1, DNMT3A, and DNMT3B.[1][2] By inhibiting these enzymes, this compound can lead to the demethylation of DNA, reactivation of silenced tumor suppressor genes, and induction of apoptosis, making it a valuable tool for cancer research and epigenetic studies.[1][2][3]
Key Properties of this compound
| Property | Value | References |
| Molecular Weight | 461.52 g/mol | [1][4][5][6] |
| Formula | C₂₇H₂₃N₇O | [4][5][6] |
| Appearance | Light yellow to yellow solid/Off-white powder | [4][6] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [3][7] |
| Water Solubility | Insoluble | [1] |
| Ethanol Solubility | Insoluble | [1] |
Solubility of this compound in DMSO
The solubility of this compound in DMSO can vary, and it is crucial to use fresh, anhydrous DMSO as the compound's solubility is reduced by moisture.[1] Gentle warming and sonication may be required to achieve complete dissolution, especially at higher concentrations.[4][5][8]
| Reported Solubility | Molar Concentration | Notes | References |
| 22.25 mg/mL | ~48.2 mM | Requires gentle warming | [8][9] |
| 27 mg/mL | ~58.5 mM | Requires ultrasonic and warming | [4][10] |
| 35 mg/mL | ~75.8 mM | - | [6] |
| 45 mg/mL | ~97.5 mM | Sonication is recommended | [5] |
| 68 mg/mL | ~147.3 mM | - | [1] |
| 92 mg/mL | ~199.3 mM | - | [1] |
Experimental Protocol: Preparation of a 50 mM this compound Stock Solution
This protocol details the steps to prepare a 50 mM stock solution of this compound in DMSO, a concentration commonly used in cellular assays.[3][7]
Materials
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional, but recommended)
-
Pipettes and sterile filter tips
Procedure
-
Pre-weighing Preparation : Before starting, allow the this compound vial to equilibrate to room temperature to prevent condensation.
-
Weighing this compound : Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, you would need 23.08 mg of this compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.050 mol/L x 461.52 g/mol = 0.02308 g = 23.08 mg
-
-
Adding DMSO : Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution :
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, briefly sonicate the solution or warm it in a water bath set to 37°C for 5-10 minutes.[4][5][8] Vortex again until the solution is clear. Note : Avoid excessive heating.
-
-
Aliquoting : Once the this compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[1][5]
-
Storage : Store the aliquots at -20°C or -80°C for long-term stability.
Recommended Storage Conditions
| Storage Type | Temperature | Duration | References |
| Powder | -20°C | 3 years | [4][5] |
| Stock Solution in DMSO | -20°C | 1 month to 1 year | [1][4][11] |
| Stock Solution in DMSO | -80°C | 6 months to 2 years | [4][5][11] |
Visualizations
This compound Mechanism of Action
The following diagram illustrates the inhibitory effect of this compound on DNA methylation.
References
- 1. This compound | DNA Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]
- 6. This compound | DNA Methyltransferase Inhibitor [stressmarq.com]
- 7. Identification of a novel quinoline-based DNA demethylating compound highly potent in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. apexbt.com [apexbt.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. invivochem.net [invivochem.net]
Using SGI-1027 to Unravel the Epigenetic Control of Synaptic Plasticity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental mechanism underlying learning and memory. Emerging evidence highlights the critical role of epigenetic modifications, such as DNA methylation, in regulating the long-term changes in gene expression required for stable synaptic plasticity. DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining DNA methylation patterns.
SGI-1027 is a potent and specific inhibitor of DNMTs, with IC50 values of 12.5 µM, 8 µM, and 7.5 µM for DNMT1, DNMT3A, and DNMT3B, respectively[1]. By inhibiting DNMTs, this compound can be utilized as a powerful tool to investigate the role of DNA methylation in synaptic function, long-term potentiation (LTP), and long-term depression (LTD). These application notes provide detailed protocols for utilizing this compound in neuronal cell cultures and acute brain slices to study its effects on synaptic plasticity.
Mechanism of Action of this compound in the Context of Synaptic Plasticity
This compound is a quinoline-based compound that acts as a non-nucleoside inhibitor of DNMTs[2]. It is thought to bind to the catalytic site of these enzymes, preventing the transfer of a methyl group from S-adenosylmethionine (SAM) to cytosine residues in DNA. Inhibition of DNMTs by this compound leads to a reduction in DNA methylation, which can result in the re-expression of silenced genes or altered expression of genes involved in synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF)[3][4]. The resulting changes in gene expression can have profound effects on synaptic structure and function, thereby influencing the induction and maintenance of LTP and LTD.
Figure 1: this compound inhibits DNMTs, leading to altered gene expression and modulation of synaptic plasticity.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of DNMT inhibition on synaptic plasticity, based on studies using other DNMT inhibitors such as 5-aza-2'-deoxycytidine (5-AZA) and Zebularine. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific experimental system.
Table 1: Effects of DNMT Inhibition on Long-Term Potentiation (LTP)
| Parameter | Treatment | Concentration | Time of Application | Effect on fEPSP Slope (% of baseline) | Reference |
| LTP Maintenance | 5-AZA | 25 µM | 20 min post-TBS | Impaired maintenance, near baseline after 1 hr | [1][5] |
| LTP Induction & Expression | 5-AZA / Zebularine | Not specified | 20 min pre-LTP induction | Significant reduction | [5] |
| Basal Synaptic Transmission | 5-AZA | 25 µM | - | No significant effect | [5] |
Table 2: Effects of DNMT Inhibition on Miniature Excitatory Postsynaptic Currents (mEPSCs)
| Parameter | Treatment | Concentration | Duration | Effect on mEPSC Frequency | Effect on mEPSC Amplitude | Reference | |---|---|---|---|---|---| | mEPSC | 5-azacytidine (5azaC) | Not specified | 24 hr | Decrease (activity-dependent) | No significant change |[3][4] | | mEPSC | Zebularine | Not specified | 24 hr | Decrease (activity-dependent) | No significant change |[3] |
Experimental Protocols
Protocol 1: Acute Hippocampal Slice Preparation and this compound Treatment for Electrophysiology
This protocol describes the preparation of acute hippocampal slices and subsequent treatment with this compound for the recording of field excitatory postsynaptic potentials (fEPSPs) to measure LTP.
Figure 2: Workflow for electrophysiological recording of LTP in acute hippocampal slices treated with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Artificial cerebrospinal fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 2 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, 10 mM D-glucose.
-
Sucrose-based cutting solution (optional, for improved slice health)
-
Carbogen gas (95% O2 / 5% CO2)
-
Vibratome
-
Recording chamber and perfusion system
-
Electrophysiology rig with amplifier and data acquisition system
Procedure:
-
Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in aCSF to the desired final concentration (e.g., 1-20 µM). The final DMSO concentration should be kept below 0.1%.
-
Anesthetize a rodent (rat or mouse) according to approved animal care protocols and rapidly decapitate.
-
Dissect the brain and place it in ice-cold, carbogenated aCSF or sucrose-based cutting solution.
-
Prepare 300-400 µm thick hippocampal slices using a vibratome.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF and allow them to recover at 32-34°C for at least 30 minutes, followed by at least 1 hour at room temperature.
-
Transfer a single slice to the recording chamber and perfuse with carbogenated aCSF at a constant flow rate.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record a stable baseline of fEPSPs for 20-30 minutes.
-
To study the effect on LTP induction, perfuse the slice with this compound or vehicle for a defined period (e.g., 20-30 minutes) before inducing LTP.
-
To study the effect on LTP maintenance, induce LTP first using a high-frequency stimulation protocol (e.g., theta-burst stimulation) and then apply this compound or vehicle at a specific time point post-induction (e.g., 20 minutes)[5].
-
Continue recording fEPSPs for at least 60-120 minutes post-LTP induction.
-
Analyze the slope of the fEPSP to quantify the degree of potentiation.
Protocol 2: Western Blot Analysis of Synaptic Proteins from this compound-Treated Neuronal Cultures
This protocol details the procedure for analyzing changes in the expression of key synaptic proteins, such as PSD-95 and GluR1, in primary neuronal cultures following treatment with this compound.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PSD-95, anti-GluR1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate primary neurons at an appropriate density and culture for the desired number of days in vitro (DIV).
-
Treat the neuronal cultures with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Bisulfite Sequencing of DNA from this compound-Treated Neuronal Cultures
This protocol provides a general workflow for bisulfite sequencing to analyze changes in DNA methylation at specific gene promoters (e.g., Bdnf) in neuronal cultures treated with this compound.
Figure 3: Workflow for bisulfite sequencing to analyze DNA methylation changes following this compound treatment.
Materials:
-
This compound-treated neuronal cultures
-
Genomic DNA extraction kit
-
Bisulfite conversion kit
-
PCR reagents
-
Primers specific for the bisulfite-converted DNA sequence of the target gene promoter
-
TA cloning kit
-
Sequencing reagents
Procedure:
-
Treat neuronal cultures with this compound or vehicle as described in Protocol 2.
-
Extract genomic DNA from the cultures using a commercial kit.
-
Perform bisulfite conversion of the genomic DNA according to the kit manufacturer's instructions. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged[6].
-
Amplify the promoter region of the gene of interest (e.g., Bdnf) using PCR with primers designed to be specific for the bisulfite-converted DNA sequence[7].
-
Purify the PCR product and clone it into a suitable vector using a TA cloning kit.
-
Transform the vectors into competent E. coli and select individual colonies.
-
Isolate plasmid DNA from multiple clones and sequence the insert.
-
Align the obtained sequences with the original reference sequence to determine the methylation status of each CpG site. Unmethylated cytosines will appear as thymines in the sequence.
Conclusion
This compound presents a valuable pharmacological tool for elucidating the role of DNA methylation in the complex processes of synaptic plasticity. By utilizing the protocols outlined in these application notes, researchers can investigate the impact of DNMT inhibition on LTP, LTD, and the expression of synaptic proteins. These studies will contribute to a deeper understanding of the epigenetic mechanisms that govern learning and memory and may provide insights for the development of novel therapeutic strategies for cognitive disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]
- 3. Activity-Dependent Suppression of Miniature Neurotransmission through the Regulation of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Inhibition of DNA Methylation Impairs Synaptic Plasticity during an Early Time Window in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Methylation and Histone Acetylation Contribute to the Maintenance of LTP in the Withdrawal Behavior Interneurons in Terrestrial Snails - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of DNA methyltransferase 1 promotes neuronal differentiation from rodent and human nasal olfactory stem/progenitor cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
SGI-1027: A Novel Epigenetic Modulator for Neuroinflammation
Application Notes and Protocols for Researchers
Introduction
Neuroinflammation is a critical underlying factor in a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. The activation of glial cells, particularly microglia and astrocytes, leads to the release of pro-inflammatory mediators that can exacerbate neuronal damage. SGI-1027, a potent inhibitor of DNA methyltransferases (DNMTs), is emerging as a promising tool to modulate these inflammatory processes. By altering DNA methylation patterns, this compound can influence the expression of genes involved in the inflammatory cascade, offering a potential therapeutic avenue for neuroinflammatory conditions.
These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in neuroinflammation research.
Mechanism of Action
This compound is a quinoline-based, non-nucleoside analog that acts as a competitive inhibitor of DNMTs, with activity against DNMT1, DNMT3A, and DNMT3B.[1][2] DNA methylation is a key epigenetic modification that typically leads to gene silencing. In the context of neuroinflammation, the promoters of anti-inflammatory genes can become hypermethylated, leading to their suppression.
By inhibiting DNMTs, this compound can lead to the demethylation of these gene promoters, thereby reactivating their expression and promoting an anti-inflammatory cellular phenotype. While the primary mechanism is through DNMT inhibition, some studies suggest that this compound may also possess anti-inflammatory activities that are independent of its effects on DNA methylation, particularly in non-proliferating cells.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (μM) | Substrate | Source |
| DNMT1 | 12.5 | poly(dI-dC) | [2] |
| DNMT1 | 6 | hemimethylated DNA | [2] |
| DNMT3A | 8 | poly(dI-dC) | [2] |
| DNMT3B | 7.5 | poly(dI-dC) | [2] |
Table 2: Effect of this compound on Cytokine Secretion in THP-1 Macrophages
| Cytokine | Treatment | Concentration (μM) | Change in Secretion | Source |
| IL-10 | This compound | Not Specified | Increased | [3] |
| IL-6 | This compound | Not Specified | Increased | [3] |
| IL-1β | This compound | Not Specified | Decreased (inferred from increased IL-10/IL-1β ratio) | [3] |
Note: While this data is from a human macrophage cell line (THP-1), it provides a valuable surrogate for understanding the potential effects of this compound on microglia, the resident macrophages of the central nervous system.
Signaling Pathways and Experimental Workflow
References
- 1. This compound | DNA Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nanoparticles loaded with the DNA methyltransferase inhibitor this compound decrease murine atherosclerosis and inflammation in cultured human macrophages [explorationpub.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
SGI-1027 Experimental Technical Support Center
Welcome to the technical support center for SGI-1027. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results with the DNA methyltransferase (DNMT) inhibitor, this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the use of this compound in various experimental settings.
1. Compound Solubility and Stability
-
Question: I am having trouble dissolving this compound. What is the recommended solvent and storage procedure?
-
Answer: this compound is highly soluble in DMSO (≥22.25 mg/mL with gentle warming) but is insoluble in water and ethanol.[1] For optimal results, prepare stock solutions in fresh, high-quality DMSO. It is recommended to store the powder at -20°C for up to 3 years and stock solutions at -80°C for up to 2 years.[2] Avoid repeated freeze-thaw cycles by preparing aliquots.[3] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[2]
-
Question: My this compound solution appears to have precipitated upon dilution in my cell culture medium. How can I avoid this?
-
Answer: Precipitation can occur when a concentrated DMSO stock is diluted into an aqueous buffer or medium. To mitigate this, ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%).[4] You can perform serial dilutions to gradually lower the DMSO concentration. For some in vivo formulations, a co-solvent system involving PEG300 and Tween80 has been described to improve solubility.[3] Always visually inspect your final working solution for any signs of precipitation before adding it to your cells.
2. Inconsistent or Unexpected Cellular Effects
-
Question: I am not observing the expected level of cytotoxicity or apoptosis in my cancer cell line with this compound treatment. Why might this be?
-
Answer: The cytotoxic and pro-apoptotic effects of this compound can be cell-line dependent.[3][5] While it induces apoptosis in many cancer cell lines, some, like the rat hepatoma H4IIE cells, show minimal or no cytotoxic effects.[3][6] It's also crucial to distinguish between cytostatic (growth inhibition) and cytotoxic (cell death) effects. This compound can reactivate tumor suppressor genes, leading to cell cycle arrest without immediate cell death.[1] Consider using assays that differentiate these two effects, such as fractional viability assays.[1] Additionally, the concentration and duration of treatment are critical factors. A dose-response and time-course experiment is highly recommended for your specific cell line.
-
Question: My experimental results with this compound are not reproducible. What are the potential sources of variability?
-
Answer: Reproducibility issues can stem from several factors:
-
Compound Stability: Ensure proper storage and handling of this compound as outlined above. Degradation of the compound will lead to inconsistent results.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media formulations, as these can influence cellular responses to treatment.
-
Assay Variability: Ensure your assays are well-validated and that you are using appropriate controls. For example, in a DNMT inhibition assay, include a "no inhibitor" and a "no DNA" control.[3]
-
Solubility Issues: As mentioned, ensure the compound is fully dissolved in your working solutions.
-
3. Mechanism of Action and Off-Target Effects
-
Question: How does this compound inhibit DNMTs, and does it have any known off-target effects?
-
Answer: this compound is a non-nucleoside inhibitor that competitively binds to the S-adenosylmethionine (Ado-Met) cofactor binding site of DNMTs, blocking the transfer of methyl groups to DNA.[1][7] A unique aspect of its mechanism is the induction of selective proteasomal degradation of DNMT1.[1][4] While generally considered selective for DNMTs, it's important to be aware of potential off-target effects. Some studies suggest that at higher concentrations, this compound may have anti-inflammatory effects that are independent of its DNMT inhibition activity.[8][9] As with any inhibitor, it is good practice to include appropriate controls to validate that the observed phenotype is due to the intended target inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: IC50 Values for DNMT Inhibition
| DNMT Isoform | Substrate | IC50 (µM) | Reference |
| DNMT1 | poly(dI-dC) | 12.5 | [2] |
| DNMT1 | hemimethylated DNA | 6 | [2] |
| DNMT3A | poly(dI-dC) | 8 | [2] |
| DNMT3B | poly(dI-dC) | 7.5 | [2] |
Table 2: EC50 Values in Cell-Based Assays
| Cell Line | Assay | EC50 (µM) | Reference |
| KG-1 (leukemia) | Cytotoxicity | 4.4 | [2] |
| Huh7 (hepatocellular carcinoma) | Cell Viability (MTS assay) | 27.3 | [5] |
| HCT-116 (colorectal carcinoma) | Antiproliferative activity | > 10 | [2] |
Experimental Protocols
1. In Vitro DNMT Inhibition Assay (Radiometric)
This protocol is adapted from methodologies described in the literature.[3][6]
Materials:
-
Recombinant human DNMT1, DNMT3A, or DNMT3B
-
Poly(dI-dC) or hemimethylated DNA substrate
-
[methyl-³H]-S-adenosylmethionine (Ado-Met)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Whatman DE-81 ion exchange filter discs
-
0.5M Na-phosphate buffer, pH 7.0
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant DNMT enzyme (e.g., 500 ng), and the DNA substrate (e.g., 500 ng).
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.
-
Pre-incubate the enzyme with the inhibitor for 5 minutes at 37°C.
-
Initiate the reaction by adding [methyl-³H]-Ado-Met (e.g., 75-150 nM).
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by spotting the reaction mixture onto a Whatman DE-81 filter disc.
-
Wash the filter discs five times for 10 minutes each with 0.5M Na-phosphate buffer, pH 7.0, to remove unincorporated [methyl-³H]-Ado-Met.
-
Dry the filter discs and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by plotting percent activity versus inhibitor concentration.
2. Cell Viability (MTS) Assay
This protocol is based on a method used to assess the effect of this compound on Huh7 cells.[5]
Materials:
-
Human cancer cell line of interest (e.g., Huh7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the cells and add the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
Add the MTS reagent to each well according to the manufacturer's protocol (typically 20 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance from wells with medium and MTS reagent only.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. deae-dextran.com [deae-dextran.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DNA Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]
- 7. apexbt.com [apexbt.com]
- 8. Nanoparticles loaded with the DNA methyltransferase inhibitor this compound decrease murine atherosclerosis and inflammation in cultured human macrophages [explorationpub.com]
- 9. researchgate.net [researchgate.net]
SGI-1027 Technical Support Center: Investigating Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting potential off-target effects of SGI-1027 in cellular assays. While this compound is a known inhibitor of DNA methyltransferases (DNMTs), unexpected cellular phenotypes may arise, necessitating a systematic approach to distinguish on-target effects from off-target activities or general cytotoxicity.
Troubleshooting Guide
When experimental outcomes deviate from the expected phenotype of DNMT inhibition, it is crucial to consider the possibility of off-target effects or cytotoxicity. This guide provides a framework for investigating such discrepancies.
Observed Cellular Phenotypes and Potential Interpretations
Researchers using this compound may observe a range of cellular effects. The following table summarizes known activities of this compound and provides potential interpretations for observed phenotypes.
| Observed Effect | Cell Line | This compound Concentration | Potential Interpretation |
| Decreased Cell Viability | Huh7 | IC50: 27.30 µmol/l[1] | On-target effect (apoptosis induction) or general cytotoxicity. |
| Apoptosis Induction | Huh7 | 20-30 µmol/l[1] | On-target effect mediated by mitochondrial pathway.[1] |
| No Significant Cytotoxicity | Rat hepatoma H4IIE | Up to 300 µmol/L[2][3] | Cell-type specific resistance to cytotoxic effects. |
| Moderate Pro-apoptotic Effect | U937 human leukemia | 0-100 μM[2][3] | On-target effect leading to apoptosis.[2][3] |
| Antiproliferative Activity | KARPAS299 | EC50: 1.8 μM[2] | On-target effect leading to reduced cell proliferation. |
| Antiproliferative Activity | KG-1 | EC50: 4.4 μM[4] | On-target effect leading to reduced cell proliferation. |
| Cytotoxicity | U937 | IC50: 1.7 μM (48 hrs)[2] | On-target effect or cytotoxicity. |
| Selective Degradation of DNMT1 | Various human cancer cell lines | 2.5 to 5 µmol/L[3] | Primary on-target mechanism of action.[3] |
| Reactivation of Tumor Suppressor Genes (TSGs) | RKO | Prolonged treatment[5] | Consequence of on-target DNMT inhibition.[5] |
Troubleshooting Flowchart for Unexpected Phenotypes
If you observe a cellular phenotype that is not readily explained by DNMT inhibition, the following workflow can help determine if it might be an off-target effect.
Troubleshooting workflow for unexpected cellular phenotypes with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is a DNA methyltransferase (DNMT) inhibitor with activity against DNMT1, DNMT3A, and DNMT3B.[2][6] Its primary on-target effects are the inhibition of DNA methylation and the selective degradation of DNMT1.[2][3] This leads to the reactivation of silenced tumor suppressor genes.[5]
Q2: What are the IC50 values for this compound against its primary targets?
A2: The in vitro IC50 values of this compound against DNMTs are summarized in the table below.
| Target | Substrate | IC50 (μM) |
| DNMT1 | hemimethylated DNA | 6[4] |
| DNMT1 | poly(dI-dC) | 12.5[4] |
| DNMT3A | poly(dI-dC) | 8[4] |
| DNMT3B | poly(dI-dC) | 7.5[4] |
Q3: Are there any known off-target effects of this compound from broad screening panels?
A3: Currently, there is a lack of publicly available data from broad kinase or safety pharmacology screening panels for this compound. Therefore, specific molecular off-targets have not been widely reported in the scientific literature. Researchers should be aware that at higher concentrations, the likelihood of off-target activity increases.
Q4: My cells are dying, but I'm using a concentration below the reported IC50 for DNMTs. What could be happening?
A4: Several factors could contribute to this observation:
-
Cell-type sensitivity: Cytotoxicity can be highly cell-line dependent. For example, the IC50 for cytotoxicity in U937 cells is 1.7 µM[2], which is lower than the enzymatic IC50 for DNMTs.
-
Experimental conditions: Culture conditions, such as cell density and media composition, can influence cellular responses to inhibitors.
-
On-target mediated apoptosis: Inhibition of DNMTs can lead to the re-expression of pro-apoptotic genes, inducing cell death as an on-target effect.[1]
Q5: How can I confirm that the phenotype I observe is due to DNMT inhibition?
A5: To confirm that your observed phenotype is due to on-target DNMT inhibition, you can perform the following experiments:
-
Use a structurally different DNMT inhibitor: If a different class of DNMT inhibitor recapitulates the phenotype, it is more likely to be an on-target effect.
-
Rescue experiment: If possible, overexpressing a resistant form of DNMT1 could rescue the phenotype.
-
Measure DNMT1 protein levels: this compound is known to cause the degradation of DNMT1.[3] Western blotting for DNMT1 can confirm target engagement.
-
Assess global DNA methylation: A global DNA methylation assay (e.g., ELISA-based) can confirm that this compound is reducing DNA methylation in your cells.
This compound Signaling and Mechanism of Action
The primary mechanism of action for this compound involves the direct inhibition of DNMT enzymes and the subsequent degradation of DNMT1.
Primary mechanism of action of this compound.
Experimental Protocols
DNMT Activity Assay
This protocol is based on the method described for measuring the incorporation of a radiolabeled methyl group into DNA.[2][3]
Materials:
-
Recombinant human DNMT1, DNMT3A, or DNMT3B
-
Poly(dI-dC) or hemimethylated DNA substrate
-
[methyl-3H]-S-adenosylmethionine (AdoMet)
-
This compound
-
Assay buffer
-
Whatman DE-81 ion exchange filter discs
-
0.5M Na-phosphate buffer (pH 7.0)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing recombinant DNMT enzyme, DNA substrate, and assay buffer.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixtures.
-
Initiate the reaction by adding [methyl-3H]-AdoMet.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by spotting the reaction mixture onto Whatman DE-81 filter discs.
-
Wash the filter discs five times for 10 minutes each with 0.5M Na-phosphate buffer (pH 7.0) to remove unincorporated [methyl-3H]-AdoMet.
-
Dry the filter discs and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by plotting percent activity versus inhibitor concentration.
Cell Viability (MTS) Assay
This protocol is a general method for assessing cell viability, as used in studies with this compound.[1]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
References
- 1. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | DNA Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]
SGI-1027 Technical Support Center: Stability and Storage in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of SGI-1027 when dissolved in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides, Frequently Asked Questions (FAQs), and experimental protocols to ensure the integrity and efficacy of your this compound stock solutions.
This compound: Solubility and Storage Recommendations in DMSO
Proper handling and storage of this compound are critical for maintaining its chemical integrity and biological activity. The following tables summarize the key quantitative data regarding its solubility and recommended storage conditions.
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Notes |
| Solubility | 27-92 mg/mL (58.5 - 199.34 mM) | Solubility can vary between batches and is influenced by the purity of the DMSO. |
| Dissolution Aids | Sonication and gentle warming | These techniques can assist in dissolving the compound. |
| Solvent Quality | Anhydrous, newly opened DMSO is crucial | Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[1][2] |
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years[1][3][4] |
| 4°C | Up to 2 years[1][3] | |
| In DMSO | -80°C | Up to 2 years[1] |
| -20°C | 1 month to 1 year[1][2][3] |
Note: The storage duration for this compound in DMSO can vary between suppliers. It is always recommended to consult the product-specific datasheet. For long-term experiments, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method for determining the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Amber glass vials with tight-fitting caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Appropriate mobile phase solvents (e.g., acetonitrile, water with formic acid or ammonium acetate)
-
Internal standard (optional, but recommended for improved accuracy)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a known concentration (e.g., 10 mM). Ensure complete dissolution, using sonication or gentle warming if necessary.
-
-
Aliquoting and Storage:
-
Dispense aliquots of the stock solution into amber glass vials, minimizing headspace.
-
Tightly cap the vials to prevent moisture absorption and solvent evaporation.
-
-
Time-Zero Analysis (T0):
-
Immediately after preparation, take an aliquot for initial analysis.
-
Dilute the sample to an appropriate concentration for your HPLC or LC-MS system.
-
Analyze the sample to determine the initial purity and peak area of this compound. This serves as your baseline.
-
-
Storage Conditions:
-
Store the remaining vials at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature). Protect from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.
-
Allow the vial to thaw completely and equilibrate to room temperature before opening.
-
Prepare and analyze the sample in the same manner as the T0 sample.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the T0 peak area.
-
Calculate the percentage of this compound remaining.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in DMSO.
Q1: My this compound is not fully dissolving in DMSO.
-
Possible Cause: The concentration may be too high, or the DMSO may have absorbed water.
-
Solution:
Q2: I observe precipitation in my this compound stock solution after storage.
-
Possible Cause: The compound may be coming out of solution, especially at lower temperatures. This can also occur if the stock solution is diluted with an aqueous buffer.
-
Solution:
-
Before use, allow the vial to warm to room temperature and vortex or sonicate to redissolve the precipitate.
-
When diluting into aqueous solutions, it is recommended to first perform a serial dilution in DMSO before adding to the final medium to prevent precipitation.[4]
-
Q3: My experiments are showing inconsistent or weaker-than-expected results over time.
-
Possible Cause: The this compound may be degrading in your stock solution. This compound is a quinoline-based compound, and some related structures have shown susceptibility to hydrolysis in DMSO.
-
Solution:
-
Prepare fresh stock solutions more frequently.
-
Aliquot your stock solution upon preparation to minimize freeze-thaw cycles.
-
For critical or long-term experiments, consider performing a stability test as described in the protocol above.
-
Ensure proper storage at -80°C or -20°C and protection from light.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for this compound? A: DMSO is the recommended solvent for preparing stock solutions of this compound.[1][5] It is poorly soluble in water and ethanol.[6]
Q: How should I store my this compound stock solution in DMSO? A: For long-term storage, it is recommended to store aliquots at -80°C (for up to 2 years) or -20°C (for 1 month to 1 year).[1][2][3]
Q: Can I repeatedly freeze and thaw my this compound stock solution? A: It is highly recommended to avoid repeated freeze-thaw cycles.[2] Aliquoting the stock solution into single-use vials is the best practice to maintain the compound's integrity.
Q: Does the quality of DMSO matter? A: Yes, the quality of DMSO is critical. Use of hygroscopic (water-containing) DMSO can significantly reduce the solubility of this compound.[1][2] Always use anhydrous, high-purity DMSO from a freshly opened bottle.
Q: What is the mechanism of action of this compound? A: this compound is a DNA methyltransferase (DNMT) inhibitor. It competitively binds to the S-adenosylmethionine (Ado-Met) cofactor binding site of DNMTs, preventing the transfer of methyl groups to DNA.[6] Additionally, it induces the selective degradation of DNMT1 via the proteasome pathway.[6][7]
Visual Guides
References
- 1. This compound | DNA Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of solvent composition and ionic strength on the interaction of quinoline antimalarials with ferriprotoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.library.fordham.edu [research.library.fordham.edu]
- 6. deae-dextran.com [deae-dextran.com]
- 7. 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SGI-1027 and DNMT1 Degradation
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the SGI-1027-mediated degradation of DNA methyltransferase 1 (DNMT1) via the proteasomal pathway.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No significant decrease in DNMT1 levels after this compound treatment. | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell line being used. 2. Insufficient Treatment Duration: The incubation time may not be long enough to observe DNMT1 degradation.[1] 3. Poor this compound Solubility: this compound is highly lipophilic and may precipitate out of the culture medium.[2] 4. Cell Line Resistance: Some cell lines may be less sensitive to this compound. | 1. Optimize this compound Concentration: Perform a dose-response experiment with concentrations ranging from 2.5 µM to 10 µM to determine the optimal concentration for your cell line.[1] 2. Optimize Treatment Time: Conduct a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal treatment duration for observing DNMT1 degradation. Degradation can be observed as early as 6 hours.[1] 3. Ensure Proper Solubilization: Prepare a fresh stock solution of this compound in DMSO. When diluting into culture medium, ensure thorough mixing and consider using pre-warmed medium to prevent precipitation.[3] 4. Select a Sensitive Cell Line: If possible, use a cell line known to be responsive to this compound, such as HCT116 or RKO colon cancer cells.[1] |
| Inconsistent or variable results between experiments. | 1. Inconsistent this compound Activity: Improper storage of this compound can lead to degradation of the compound. 2. Variability in Cell Culture Conditions: Differences in cell density, passage number, or serum concentration can affect experimental outcomes. 3. Inconsistent DMSO Concentration: The final concentration of DMSO in the culture medium may vary between experiments, potentially affecting cell health and drug efficacy. | 1. Proper this compound Storage: Store the this compound stock solution at -20°C and avoid repeated freeze-thaw cycles. 2. Standardize Cell Culture: Maintain consistent cell culture practices, including seeding density, passage number, and serum concentration. 3. Consistent DMSO Control: Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control. |
| Observed effects on DNMT3A or DNMT3B. | 1. High this compound Concentration: While this compound is selective for DNMT1 degradation, very high concentrations may have off-target effects.[1] 2. Cell Line-Specific Effects: The selectivity of this compound may vary slightly between different cell lines. | 1. Use Optimal this compound Concentration: Use the lowest effective concentration of this compound that induces DNMT1 degradation to minimize off-target effects. 2. Verify with Multiple Cell Lines: If observing off-target effects, confirm the findings in a different cell line to determine if the effect is cell-type specific. |
| No rescue of DNMT1 degradation with MG-132. | 1. Insufficient MG-132 Concentration or Pre-incubation Time: The concentration of MG-132 may be too low or the pre-incubation time too short to effectively inhibit the proteasome. 2. Degraded MG-132: Improper storage can lead to loss of MG-132 activity. | 1. Optimize MG-132 Treatment: Use a concentration of MG-132 between 10-20 µM and pre-incubate for at least 1-2 hours before adding this compound. 2. Use Fresh MG-132: Prepare fresh dilutions of MG-132 from a properly stored stock solution for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a quinoline-based, non-nucleoside inhibitor of DNA methyltransferases (DNMTs).[2] It functions by competing with the S-adenosylmethionine (SAM) binding site of DNMTs, thereby inhibiting their methyltransferase activity.[1][4] Additionally, this compound selectively induces the degradation of DNMT1 protein through the ubiquitin-proteasome pathway.[1]
Q2: Is this compound selective for a specific DNMT?
A2: While this compound can inhibit the enzymatic activity of DNMT1, DNMT3A, and DNMT3B in in vitro assays, it selectively induces the degradation of the DNMT1 protein in cells with minimal to no effect on the protein levels of DNMT3A and DNMT3B.[1]
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in DMSO to prepare a stock solution. For long-term storage, the stock solution should be kept at -20°C. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed cell culture medium and mix thoroughly to ensure complete dissolution.[3]
Q4: What is the recommended concentration and treatment time for this compound?
A4: The optimal concentration and treatment time can vary depending on the cell line. However, a concentration range of 2.5 µM to 10 µM for 24 hours is a good starting point for observing significant DNMT1 degradation.[1] A time-course experiment (e.g., 6, 12, 24 hours) is recommended to determine the optimal duration for your specific experimental setup.[1]
Q5: How can I confirm that this compound-induced DNMT1 degradation is mediated by the proteasome?
A5: To confirm the involvement of the proteasomal pathway, you can pre-treat your cells with a proteasome inhibitor, such as MG-132, before adding this compound. If this compound-induced DNMT1 degradation is blocked or significantly reduced in the presence of MG-132, it indicates that the degradation is proteasome-dependent.
Quantitative Data Summary
| Parameter | Value | Enzyme/Substrate | Reference |
| IC50 | 12.5 µM | DNMT1 (with poly(dI-dC)) | [5] |
| 6 µM | DNMT1 (with hemimethylated DNA) | [5] | |
| 8 µM | DNMT3A (with poly(dI-dC)) | [5] | |
| 7.5 µM | DNMT3B (with poly(dI-dC)) | [5] | |
| Effective Concentration in Cell Culture | 2.5 - 5 µM | HCT116 and RKO cells | [1] |
Experimental Protocols
This compound Stock Solution Preparation and Cell Treatment
-
Stock Solution Preparation:
-
Dissolve this compound powder in fresh, high-quality DMSO to a final concentration of 10 mM.
-
Gently warm and vortex to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -20°C.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels and allow them to attach and reach 60-70% confluency.
-
-
This compound Treatment:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete culture medium.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
Incubate the cells for the desired duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Western Blotting for DNMT1 Detection
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DNMT1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an appropriate imaging system.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Proteasome Inhibition Assay with this compound and MG-132
-
Cell Seeding and Growth:
-
Seed cells as described in the this compound treatment protocol.
-
-
MG-132 Pre-treatment:
-
Prepare a stock solution of MG-132 in DMSO.
-
One to two hours before this compound treatment, add MG-132 to the designated wells at a final concentration of 10-20 µM.
-
-
This compound Treatment:
-
Following the MG-132 pre-incubation, add this compound to the wells at the desired final concentration.
-
Include the following controls:
-
Vehicle control (DMSO only)
-
This compound only
-
MG-132 only
-
-
-
Incubation and Cell Lysis:
-
Incubate the cells for the desired duration (e.g., 24 hours).
-
Lyse the cells and quantify the protein as described in the Western blotting protocol.
-
-
Western Blot Analysis:
-
Perform Western blotting for DNMT1 as described above to assess the levels of DNMT1 in each treatment condition. A successful experiment will show a rescue of DNMT1 levels in the co-treated sample compared to the this compound only sample.
-
Visualizations
Caption: this compound inhibits DNMT1 and promotes its proteasomal degradation.
Caption: Experimental workflow for analyzing this compound's effect on DNMT1.
References
- 1. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | DNA Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Molecular Modeling Studies of the Novel Inhibitors of DNA Methyltransferases this compound and CBC12: Implications for the Mechanism of Inhibition of DNMTs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Preventing SGI-1027 precipitation in aqueous solutions
Welcome to the technical support center for SGI-1027. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of this compound in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quinoline-based, non-nucleoside small molecule that functions as a DNA methyltransferase (DNMT) inhibitor.[1][2][3] It targets DNMT1, DNMT3A, and DNMT3B, thereby inhibiting DNA methylation.[1][3][4] A key feature of this compound is its dual mechanism of action: it competitively inhibits the binding of the cofactor S-adenosylmethionine (Ado-Met) to the catalytic site of DNMTs and also induces the selective proteasomal degradation of DNMT1.[4][5][6] This leads to the demethylation of CpG islands in the promoter regions of tumor suppressor genes, resulting in their re-expression and can induce apoptosis in cancer cells.[5][6][7]
Q2: What are the solubility characteristics of this compound?
This compound is practically insoluble in water and ethanol.[8] It is, however, soluble in dimethyl sulfoxide (DMSO).[2][8] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[8]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO.[6][7] For example, a 20 mmol/L or 50 mmol/L stock solution can be prepared.[6][7] To aid dissolution, gentle warming, vortexing, or sonication can be used.[1][8] Stock solutions should be stored at -20°C or -80°C to maintain stability.[1][7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q4: What is the recommended method for diluting the this compound stock solution into an aqueous medium for cell culture experiments?
To minimize precipitation when diluting the DMSO stock solution into an aqueous culture medium, it is recommended to perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration with more DMSO.[9] Then, add this intermediate dilution to the pre-warmed (37°C) culture medium to reach the final desired working concentration.[9] The final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[6]
Troubleshooting Guide: Preventing this compound Precipitation
Issue: I observed precipitation after adding my this compound DMSO stock solution to the cell culture medium.
This is a common issue due to the low aqueous solubility of this compound. Here are several steps to troubleshoot and prevent precipitation:
1. Check Your DMSO Quality:
-
Problem: DMSO readily absorbs moisture from the air, and "wet" DMSO will significantly decrease the solubility of this compound.[8]
-
Solution: Always use fresh, anhydrous, research-grade DMSO to prepare your stock solutions. Store DMSO in small, tightly sealed aliquots to minimize exposure to air.
2. Optimize Your Dilution Protocol:
-
Problem: Rapidly adding a concentrated DMSO stock to a large volume of aqueous medium can cause the compound to crash out of solution.
-
Solution:
-
Pre-warm your cell culture medium to 37°C before adding the this compound solution.[9]
-
Instead of adding the highly concentrated stock directly, perform a serial dilution. First, create an intermediate dilution of this compound in DMSO. Then, add the intermediate dilution dropwise to the pre-warmed medium while gently swirling.[9]
-
Ensure the final DMSO concentration in your culture medium is as low as possible (e.g., ≤0.5%).[6]
-
3. Re-dissolve Precipitate:
-
Problem: You already have a precipitated solution.
-
Solution: Gentle warming of the solution in a 37°C water bath and/or brief sonication may help to redissolve the precipitate.[1][8] However, be cautious with temperature-sensitive media components.
4. Verify Final Concentration:
-
Problem: The desired final concentration of this compound in the aqueous medium may exceed its solubility limit.
-
Solution: Review the literature for typical working concentrations of this compound in your specific cell line or assay. For many cell lines, effective concentrations range from 2.5 µM to 35 µM.[6][7] It may be necessary to work at a lower concentration to maintain solubility.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Solubility of this compound in DMSO
| Concentration (mg/mL) | Molar Concentration (mM) | Source |
| 35 | ~75.8 | [2] |
| 45 | 97.5 | [9] |
| 68 | 147.33 | [8] |
| 92 | 199.34 | [8] |
| ≥22.25 | ~48.2 | [10] |
Table 2: IC₅₀ Values of this compound for DNMTs
| DNMT Isoform | Substrate | IC₅₀ (µM) | Source |
| DNMT1 | poly(dI-dC) | 12.5 | [1][4] |
| DNMT1 | hemimethylated DNA | 6 | [1] |
| DNMT3A | poly(dI-dC) | 8 | [1][4] |
| DNMT3B | poly(dI-dC) | 7.5 | [1][4] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 461.52 g/mol )
-
Anhydrous, research-grade DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 20 mM stock solution, weigh out 9.23 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
To facilitate dissolution, vortex the solution thoroughly. If necessary, briefly sonicate the tube or warm it in a 37°C water bath until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stored properly, the stock solution is stable for at least one year at -80°C.[1]
-
Protocol 2: Preparation of Working Solution for Cell Culture
-
Materials:
-
20 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
-
Procedure (Example for a final concentration of 10 µM):
-
Prepare an intermediate dilution of the this compound stock solution in DMSO. For example, dilute the 20 mM stock 1:10 in DMSO to get a 2 mM intermediate stock.
-
Add the appropriate volume of the intermediate stock to your pre-warmed culture medium. To achieve a final concentration of 10 µM from a 2 mM intermediate stock, you would perform a 1:200 dilution (e.g., add 5 µL of the 2 mM stock to 995 µL of medium).
-
Gently mix the final solution by pipetting or swirling.
-
Add the this compound-containing medium to your cells immediately. The mixed solution should be used immediately for optimal results.[8]
-
Visualizations
Caption: Mechanism of action of this compound as a DNMT inhibitor.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA Methyltransferase Inhibitor [stressmarq.com]
- 3. SGI 1027 | DNA Methyltransferases | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 5. deae-dextran.com [deae-dextran.com]
- 6. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | DNA Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. This compound | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]
- 10. apexbt.com [apexbt.com]
Cell viability concerns with high concentrations of SGI-1027
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the DNA methyltransferase (DNMT) inhibitor, SGI-1027. The information addresses common concerns, particularly regarding cell viability at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a quinoline-based, non-nucleoside small molecule that inhibits DNA methyltransferases (DNMTs), including DNMT1, DNMT3A, and DNMT3B.[1][2][3] It functions by competing with the S-adenosylmethionine (Ado-Met) cofactor binding site within the enzymes, which blocks the transfer of methyl groups to DNA.[2][4] A key feature of this compound is its dual mechanism of action: it not only inhibits the catalytic activity of DNMTs but also induces the selective proteasomal degradation of DNMT1.[4][5] This leads to DNA hypomethylation and the reactivation of tumor suppressor genes that were silenced by hypermethylation.[2][4]
Q2: What are the typical working concentrations for this compound?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. For DNMT1 degradation, concentrations of 2.5 to 5 µM have been shown to be effective within 24 hours in some cancer cell lines.[5] For cell viability and apoptosis studies, concentrations ranging from 1 µM to 100 µM have been used.[6][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model and assay.
Q3: Is this compound expected to be cytotoxic?
A3: Yes, this compound can induce apoptosis and exhibit cytotoxic effects, particularly at higher concentrations.[1][6][7] The degree of cytotoxicity is cell-type dependent. For instance, while it shows cytotoxic effects against various human cancer cell lines, it has been reported to have minimal or no cytotoxic effect on rat hepatoma H4IIE cells.[5][6]
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[5][7][8] For long-term storage, the stock solution should be kept at -20°C or -80°C.[1][7] To prepare working solutions, the DMSO stock is further diluted in cell culture medium. It is important to ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced toxicity.[5]
Troubleshooting Guide: Cell Viability Concerns
Issue: High levels of cell death observed at my target concentration.
High cytotoxicity can be a result of on-target effects, off-target effects, or experimental artifacts. The following steps can help you troubleshoot this issue.
Diagram: Troubleshooting Workflow for High Cytotoxicity
Caption: A stepwise workflow to troubleshoot and understand the causes of high cell death when using this compound.
Possible Cause 1: Concentration is too high for the specific cell line.
-
Solution: Perform a dose-response experiment to determine the IC50 value for your cell line. This will help you identify a concentration range that inhibits DNMTs without causing excessive, acute cytotoxicity.
Possible Cause 2: Extended exposure time is leading to cumulative toxicity.
-
Solution: Conduct a time-course experiment. Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to find the optimal incubation period for your desired effect.
Possible Cause 3: Off-target effects of this compound.
-
Solution: To differentiate between on-target and off-target toxicity, consider the following:
Possible Cause 4: The observed cell death is the expected on-target effect (apoptosis).
-
Solution: Characterize the mode of cell death. Use assays for apoptosis markers such as caspase-3/7 activity or Annexin V staining. This compound is known to induce apoptosis in several cancer cell lines.[6][7]
Data Summary Tables
Table 1: In Vitro Inhibitory Activity of this compound against DNMTs
| Target | IC50 (Cell-Free Assay) | Substrate |
| DNMT1 | 6 µM | Hemimethylated DNA |
| DNMT1 | 12.5 µM | poly(dI-dC) |
| DNMT3A | 8 µM | poly(dI-dC) |
| DNMT3B | 7.5 µM | poly(dI-dC) |
Data compiled from multiple sources.[1][2][6]
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time | IC50 / EC50 |
| human U937 cells | Trypan Blue Exclusion | 48 hours | 1.7 µM |
| human KARPAS299 cells | ATPlite Luminescence | 2-4 days | 1.8 µM |
| human KG1 cells | ATPlite Luminescence | 2-4 days | 4.4 µM |
| human K562 cells | MTT Assay | 72 hours | 1.16 µM |
| human HCT-116 cells | Alamar Blue Assay | 72 hours | Not specified |
| Huh7 human hepatocellular carcinoma cells | MTS Assay | 24 hours | 27.3 µM |
| rat hepatoma H4IIE cells | Proliferation/Toxicity Assays | 24 hours | Minimal or no cytotoxicity |
Data compiled from multiple sources.[1][5][6][7]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is adapted for assessing the effect of this compound on the viability of adherent cells, such as Huh7 cells.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (DMSO only). Replace the medium in the wells with the this compound dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the this compound concentration to calculate the IC50 value.
Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound and a vehicle control for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway Diagram
Diagram: this compound Induced Apoptosis Pathway
Caption: this compound inhibits DNMTs and induces DNMT1 degradation, leading to apoptosis through the intrinsic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | DNA Methyltransferase Inhibitor [stressmarq.com]
- 4. deae-dextran.com [deae-dextran.com]
- 5. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | DNA Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
SGI-1027 impact on cell cycle progression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the DNMT inhibitor, SGI-1027, with a specific focus on its impact on cell cycle progression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a quinoline-based, non-nucleoside DNA methyltransferase (DNMT) inhibitor. It has been shown to inhibit the activity of DNMT1, DNMT3A, and DNMT3B.[1] A key mechanism is the selective induction of DNMT1 degradation via the proteasomal pathway.[1] This leads to DNA hypomethylation and the reactivation of silenced tumor suppressor genes.[1][2]
Q2: What is the expected effect of this compound on cell cycle progression?
In several cancer cell lines, such as the human hepatocellular carcinoma cell line Huh7 and the human leukemia cell line U937, this compound treatment primarily induces apoptosis and does not cause significant alterations in cell cycle phase distribution.[2][3][4] However, the effect of this compound on the cell cycle can be cell-type specific and may be influenced by the presence of other therapeutic agents. For instance, when used in combination with a JAK inhibitor (AH057), this compound has been observed to synergistically induce cell-cycle arrest in cervical cancer cells.[5][6]
Q3: What are the typical effective concentrations and incubation times for this compound?
The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. Concentrations ranging from 2.5 µM to 30 µM have been used in various studies, with incubation times typically around 24 hours.[1][2] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.
Q4: Can this compound treatment lead to the re-expression of cell cycle regulators?
Yes, as a DNMT inhibitor, this compound can lead to the demethylation and re-expression of silenced tumor suppressor genes, some of which are critical cell cycle regulators.[1] For example, treatment with this compound has been shown to induce the re-expression of p16, a well-known inhibitor of cyclin-dependent kinases that plays a crucial role in G1 cell cycle arrest.[1] The re-expression of such genes could be a potential mechanism for any observed cell cycle arrest.
Troubleshooting Guide
Issue 1: No observable effect on cell viability or cell cycle after this compound treatment.
| Possible Cause | Suggested Solution |
| Incorrect Dosage or Treatment Duration | Perform a dose-response (e.g., 1 µM to 50 µM) and time-course (e.g., 24, 48, 72 hours) experiment to identify the optimal conditions for your cell line. |
| Cell Line Resistance | Some cell lines may be inherently resistant to DNMT inhibitors. Consider testing the inhibitor on a cell line known to be sensitive to this compound as a positive control. |
| Poor Cell Permeability | Although this compound is lipophilic, ensure proper solubilization of the compound. Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Inhibitor Potency | Verify the potency of your this compound batch. If possible, perform an in vitro DNMT activity assay to confirm its IC50. Consider obtaining a new batch from a reliable supplier. |
Issue 2: Unexpected cell cycle arrest is observed.
| Possible Cause | Suggested Solution |
| Cell-Type Specific Effects | The impact of this compound can be context-dependent. The observed arrest may be a genuine biological effect in your specific cell model. |
| Re-expression of Cell Cycle Inhibitors | This compound may be reactivating tumor suppressor genes that inhibit cell cycle progression, such as p16 or p21.[7][8][9][10][11] Analyze the expression levels of key cell cycle regulators like p16, p21, cyclin D1, and CDK4 via Western blotting or RT-qPCR. |
| Interaction with Other Signaling Pathways | This compound's effects may be mediated through crosstalk with other pathways. For example, DNMT inhibitors have been shown to interact with the JAK/STAT signaling pathway, which is involved in cell cycle regulation.[12][13][14] Investigate the activation status of key proteins in relevant pathways. |
| Off-Target Effects | At higher concentrations, off-target effects are more likely. Confirm your findings using a lower concentration or a different DNMT inhibitor to see if the effect is consistent. |
Issue 3: High variability in experimental results.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Culture Conditions | Ensure consistent cell density at the time of treatment, as this can influence cell cycle distribution. Maintain a standardized cell culture protocol. |
| Reagent Instability | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles. |
| Assay Variability | For flow cytometry, ensure consistent staining and acquisition parameters. For Western blotting, ensure equal protein loading and consistent antibody incubation times. |
Quantitative Data Summary
Table 1: Effect of this compound on Cell Viability and Apoptosis in Huh7 Cells (24h treatment)
| This compound Concentration (µmol/l) | % Apoptotic Cells (TUNEL) | % Apoptotic Cells (Annexin V/PI) |
| 0 (DMSO control) | 0.987 ± 0.34 | 3.242 ± 0.204 |
| 10 | 3.883 ± 0.667 | 3.672 ± 0.123 |
| 20 | 42.44 ± 3.244 | 33.49 ± 1.317 |
| 30 | 58.24 ± 8.427 | 46.57 ± 2.512 |
| Data extracted from a study on Huh7 human hepatocellular carcinoma cells.[2] |
Table 2: Cell Cycle Distribution in Huh7 Cells Treated with this compound for 24h
| This compound Concentration (µmol/l) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (DMSO control) | 73.81 ± 1.357 | 17.017 ± 1.443 | 8.377 ± 1.542 |
| 10 | 69.17 ± 2.021 | 25.623 ± 0.869 | 3.577 ± 1.452 |
| 20 | 69.517 ± 0.904 | 26.377 ± 3.107 | 4.633 ± 0.503 |
| 30 | 72.547 ± 2.724 | 14.140 ± 1.067 | 6.11 ± 4.116 |
| No significant alterations in cell cycle phases were observed (P>0.05). Data from the same study as Table 1.[2] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is adapted for the analysis of DNA content in cells treated with this compound.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Harvest cells after this compound treatment and a control group.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use a linear scale for the PI channel (FL2 or FL3). Gate on single cells to exclude doublets and aggregates.
Protocol 2: Western Blotting for Cell Cycle Regulatory Proteins (e.g., Cyclin D1, CDK4)
This protocol outlines the procedure for detecting changes in the expression of key G1/S phase proteins.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Lyse this compound-treated and control cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the protein of interest to a loading control like β-actin.
Visualizations
Caption: Mechanism of action of this compound leading to potential cell cycle arrest and apoptosis.
Caption: Experimental workflow for assessing this compound's impact on the cell cycle.
Caption: Troubleshooting decision tree for this compound cell cycle experiments.
References
- 1. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined inhibition of JAK1/2 and DNMT1 by newly identified small-molecule compounds synergistically suppresses the survival and proliferation of cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distinct secretomes in p16- and p21- positive senescent cells across tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Differential expression of p16/p21/p27 and cyclin D1/D3, and their relationships to cell proliferation, apoptosis, and tumour progression in invasive ductal carcinoma of the breast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of p21 in cellular senescence and aging-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of p16 and p21 in the frontal association cortex of ALS/MND brains suggests neuronal cell cycle dysregulation and astrocyte senescence in early stages of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of DNA methyltransferase induces G2 cell cycle arrest and apoptosis in human colorectal cancer cells via inhibition of JAK2/STAT3/STAT5 signalling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DNA Methyltransferase Inhibitors: SGI-1027 versus Decitabine
In the landscape of epigenetic cancer therapy, DNA methyltransferase (DNMT) inhibitors have emerged as a promising class of drugs. These agents target the aberrant DNA methylation patterns that are a hallmark of many cancers, leading to the silencing of tumor suppressor genes. This guide provides a detailed comparison of two prominent DNMT inhibitors: SGI-1027, a quinoline-based non-nucleoside inhibitor, and decitabine, a well-established nucleoside analog. We will delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed protocols for key evaluative assays.
Mechanism of Action: A Tale of Two Inhibitors
This compound and decitabine both function to reverse DNA hypermethylation, but they achieve this through fundamentally different molecular interactions.
This compound: A Dual-Action, Non-Nucleoside Inhibitor
This compound is a small molecule that acts as a direct inhibitor of DNMTs.[1][2][3] Its mechanism is characterized by a dual-pronged attack on DNA methylation machinery. Firstly, it competitively binds to the S-adenosylmethionine (Ado-Met) cofactor binding site of DNMT enzymes, including DNMT1, DNMT3A, and DNMT3B.[4] This competitive inhibition directly blocks the transfer of a methyl group to the DNA, thereby preventing methylation.
Secondly, and uniquely, this compound induces the selective proteasomal degradation of DNMT1.[1][4][5][6] This leads to a significant reduction in the cellular levels of the maintenance methyltransferase, amplifying its hypomethylating effect. This dual mechanism of catalytic inhibition and protein depletion contributes to a sustained reactivation of tumor suppressor genes.[4]
Decitabine: A Nucleoside Analog with a Dose-Dependent Mechanism
Decitabine, a chemical analog of the nucleoside cytidine, functions as a "suicide" inhibitor of DNMTs.[7][8] It requires incorporation into newly synthesized DNA during the S-phase of the cell cycle.[9] Once integrated into the DNA, it covalently traps DNMT enzymes, primarily DNMT1, that attempt to methylate the incorporated analog.[10][11] This irreversible binding leads to the degradation of the trapped DNMT enzyme.
The action of decitabine is dose-dependent.[9] At lower doses, its primary effect is DNA hypomethylation and the reactivation of silenced genes.[9][12] At higher doses, the formation of decitabine-DNA adducts leads to DNA synthesis arrest and cytotoxicity.[9][10]
Comparative Data: this compound vs. Decitabine
The following tables summarize key quantitative data comparing the activity of this compound and decitabine from various in vitro studies.
Table 1: Inhibition of DNMT Activity
| Compound | Target | IC50 (µM) | Substrate | Assay Type |
| This compound | DNMT1 | 6 | Hemimethylated DNA | Cell-free |
| This compound | DNMT1 | 12.5 | poly(dI-dC) | Cell-free |
| This compound | DNMT3A | 8 | poly(dI-dC) | Cell-free |
| This compound | DNMT3B | 7.5 | poly(dI-dC) | Cell-free |
| Decitabine | DNMT1 | Indirectly inhibits via DNA incorporation and enzyme trapping | - | - |
Data compiled from multiple sources.[1][2][13]
Table 2: Effects on DNMT1 Protein Levels and Gene Re-expression
| Parameter | This compound | Decitabine | Cell Line | Treatment Conditions |
| DNMT1 Protein Degradation | ~95% depletion | ~95% depletion | HCT116 | 5 µmol/L for 24h |
| P16 mRNA Re-expression (fold increase) | 8 | 4 | RKO | 2.5 µmol/L for 7 days |
| P16 Protein Level (fold increase) | 5 | (less than this compound) | RKO | 2.5 µmol/L for 7 days |
| TIMP3 Protein Level | Significantly higher | Lower than this compound | RKO | 1 and 2.5 µmol/L |
Data from Datta J, et al. Cancer Res. 2009.[6]
Experimental Protocols
1. DNA Methyltransferase (DNMT) Activity Assay
This assay measures the incorporation of a radiolabeled methyl group from S-adenosylmethionine (Ado-Met) into a DNA substrate.
-
Materials: Recombinant human DNMT1, DNMT3A, or DNMT3B; poly(dI-dC) or hemimethylated DNA substrate; [methyl-³H]-S-adenosylmethionine (Ado-Met); assay buffer (e.g., Tris-HCl, EDTA, DTT); inhibitor (this compound or decitabine); DE-81 ion-exchange filter paper; scintillation fluid and counter.
-
Procedure:
-
Prepare reaction mixtures containing assay buffer, DNA substrate, and varying concentrations of the inhibitor.
-
Initiate the reaction by adding the DNMT enzyme and [methyl-³H]-Ado-Met.
-
Incubate the reaction at 37°C for 1 hour.
-
Spot the reaction mixtures onto DE-81 filter paper.
-
Wash the filter paper multiple times with a suitable buffer (e.g., sodium phosphate) to remove unincorporated [methyl-³H]-Ado-Met.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.[1]
-
2. Western Blot for DNMT1 Protein Levels
This technique is used to quantify the amount of DNMT1 protein in cells following treatment with an inhibitor.
-
Materials: Cell culture reagents; this compound and decitabine; lysis buffer (e.g., RIPA buffer with protease inhibitors); protein assay kit (e.g., BCA); SDS-PAGE gels; transfer apparatus; PVDF or nitrocellulose membranes; blocking buffer (e.g., 5% non-fat milk in TBST); primary antibody against DNMT1; HRP-conjugated secondary antibody; chemiluminescent substrate; imaging system.
-
Procedure:
-
Culture cancer cell lines (e.g., HCT116, RKO) and treat with this compound or decitabine at desired concentrations and time points.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-DNMT1 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).[6]
-
Visualizing the Mechanisms
The following diagrams illustrate the distinct mechanisms of action of this compound and decitabine.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of decitabine.
Caption: Workflow for a DNMT activity assay.
Conclusion
This compound and decitabine represent two distinct classes of DNMT inhibitors with different mechanisms of action. This compound is a direct, non-nucleoside inhibitor that both blocks the catalytic activity of DNMTs and induces the degradation of DNMT1. In contrast, decitabine is a nucleoside analog that requires incorporation into DNA to trap and degrade DNMTs. Experimental data suggests that this compound may be more potent in reactivating certain tumor suppressor genes. The choice of inhibitor for research or therapeutic development will depend on the specific context, including the desired molecular mechanism and the cellular and genetic background of the cancer being studied. This guide provides a foundational understanding for researchers to make informed decisions in the field of epigenetic drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]
- 3. This compound | DNA Methyltransferase Inhibitor [stressmarq.com]
- 4. deae-dextran.com [deae-dextran.com]
- 5. allgenbio.com [allgenbio.com]
- 6. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decitabine: development of a DNA methyltransferase inhibitor for hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decitabine - Wikipedia [en.wikipedia.org]
- 9. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Decitabine? [synapse.patsnap.com]
- 12. Mechanism of action of decitabine in treating acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Guide to DNMT Inhibitors: SGI-1027 versus 5-Azacytidine in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of two prominent DNA methyltransferase (DNMT) inhibitors, SGI-1027 and 5-azacytidine, in the context of solid tumors. While both agents target the epigenetic machinery of cancer cells, their distinct chemical properties and mechanisms of action lead to different biological outcomes. This document synthesizes available preclinical and clinical data to offer a comprehensive overview for research and development purposes.
Executive Summary
This compound is a non-nucleoside DNMT inhibitor that acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for DNA methylation. It also induces the degradation of DNMT1. In contrast, 5-azacytidine is a nucleoside analog that, upon incorporation into DNA and RNA, covalently traps DNMT enzymes, leading to their depletion and subsequent hypomethylation. Preclinical data for this compound in solid tumors is emerging, demonstrating its ability to reactivate tumor suppressor genes and induce apoptosis. 5-azacytidine has been more extensively studied and is approved for myelodysplastic syndromes; however, its efficacy as a single agent in solid tumors has been modest in clinical trials. This guide will delve into the quantitative data, experimental methodologies, and underlying signaling pathways to provide a clear comparison of these two compounds.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro efficacy of this compound and 5-azacytidine in various solid tumor cell lines. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells.
Table 1: this compound In Vitro Efficacy in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Huh7 | Hepatocellular Carcinoma | 27.3 | [1] |
| RKO | Colon Cancer | Not explicitly stated as cytotoxic IC50, but effective at 2.5-5 µM for DNMT1 degradation and gene reactivation | [2] |
Table 2: 5-Azacytidine In Vitro Efficacy in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H226 | Non-Small Cell Lung Cancer | ~2.46 (0.6 µg/mL) | [3] |
| H358 | Non-Small Cell Lung Cancer | ~13.9 (3.4 µg/mL) | [3] |
| H460 | Non-Small Cell Lung Cancer | ~20.0 (4.9 µg/mL) | [3] |
| HT-29 | Colon Cancer | Not explicitly stated, but showed dose-dependent decrease in viability | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for reproducible research.
In Vitro Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or 5-azacytidine for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vivo Tumor Xenograft Studies
Subcutaneous xenograft models are commonly used to evaluate the in vivo efficacy of anticancer agents.
Protocol:
-
Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a suitable medium, sometimes mixed with Matrigel to support tumor formation.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1-10 million) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration:
-
This compound: Typically formulated in a vehicle like DMSO and administered via intraperitoneal (i.p.) injection. A dosage might range from 5-20 mg/kg, administered on a specific schedule (e.g., daily for 5 days a week).
-
5-Azacytidine: Can be dissolved in sterile water or saline and administered via i.p. or subcutaneous (s.c.) injection. Dosing schedules can vary, for example, 3 mg/kg daily for five days, followed by a two-day rest period[5].
-
-
Efficacy Evaluation:
-
Tumor Volume: Measure tumor dimensions with calipers regularly and calculate the volume using the formula: (Length x Width²) / 2.
-
Survival: Monitor the animals for signs of toxicity and record survival time.
-
Endpoint: Euthanize animals when tumors reach a predetermined size or if they show signs of significant morbidity.
-
-
Data Analysis: Compare tumor growth rates and survival times between treated and control groups to determine the antitumor efficacy.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action of this compound and 5-azacytidine.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of 5-azacytidine.
Concluding Remarks
This compound and 5-azacytidine represent two distinct classes of DNMT inhibitors with different mechanisms of action and, consequently, different preclinical and clinical profiles in solid tumors.
This compound shows promise in preclinical models due to its non-nucleoside nature, which may translate to a different toxicity profile compared to nucleoside analogs. Its ability to directly inhibit DNMTs and induce DNMT1 degradation leads to the reactivation of tumor suppressor genes and induction of apoptosis. However, more extensive in vivo efficacy data in a broader range of solid tumor models is needed to fully assess its therapeutic potential.
5-Azacytidine , while having a more established clinical history, has demonstrated limited single-agent efficacy in solid tumors. Its mechanism, involving incorporation into nucleic acids, can lead to broader cellular effects, including the activation of the p53 DNA damage response pathway.
For researchers and drug developers, the choice between these or similar agents may depend on the specific cancer type, its underlying epigenetic landscape, and the potential for combination therapies. The distinct signaling pathways activated by each compound offer different opportunities for synergistic interactions with other anticancer agents. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and therapeutic index of these two DNMT inhibitors in solid tumors.
References
- 1. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of 5-Aza-2'-Deoxycytidine and Valproic Acid on Apoptosis Induction and Cell Growth Inhibition in Colon Cancer HT 29 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intratracheally administered 5-azacytidine is effective against orthotopic human lung cancer xenograft models and devoid of important systemic toxicity. [vivo.weill.cornell.edu]
A Head-to-Head Battle of DNMT Inhibitors: SGI-1027 vs. RG108
In the dynamic field of epigenetic research and drug development, DNA methyltransferase (DNMT) inhibitors are pivotal tools for understanding and potentially reversing aberrant DNA methylation patterns associated with various diseases, particularly cancer. Among the non-nucleoside inhibitors, SGI-1027 and RG108 have garnered significant attention. This guide provides a detailed, objective comparison of these two compounds, focusing on their DNMT specificity, mechanism of action, and the experimental data supporting their characterization.
Executive Summary
This compound is a quinoline-based compound that acts as a pan-DNMT inhibitor, affecting DNMT1, DNMT3A, and DNMT3B with similar potency in the low micromolar range. Its unique dual mechanism, combining competitive inhibition with induction of DNMT1 degradation, sets it apart. RG108, a non-nucleoside inhibitor, is noted for its high potency, with reported IC50 values in the nanomolar range for general DNMT activity. However, detailed, comparative data on its specificity across the different DNMT isoforms is less consistent in the available literature, making a direct comparison of selectivity challenging.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and RG108 against the key mammalian DNMTs. It is crucial to note that these values are compiled from various studies, and direct comparison should be approached with caution due to potential differences in experimental conditions.
| Inhibitor | Target DNMT | IC50 | Substrate Used | Reference |
| This compound | DNMT1 | 6 µM | Hemimethylated DNA | [1][2] |
| DNMT1 | 12.5 µM | poly(dI-dC) | [1][2] | |
| DNMT3A | 8 µM | poly(dI-dC) | [1][2] | |
| DNMT3B | 7.5 µM | poly(dI-dC) | [1][2] | |
| RG108 | DNMTs (general) | 115 nM | Cell-free assay | [3][4][5][6][7][8] |
| DNMT1 | - | - | - | |
| DNMT3A | - | - | - | |
| DNMT3B | - | - | - |
Note: Specific IC50 values for RG108 against individual DNMT isoforms from a single, direct comparative study are not consistently available in the reviewed literature.
Mechanism of Action
This compound exhibits a dual mechanism of action against DNMTs. Primarily, it acts as a competitive inhibitor by binding to the S-adenosylmethionine (Ado-Met) cofactor binding site on the DNMT enzymes, thereby preventing the transfer of a methyl group to the DNA.[2][9] Uniquely, this compound also induces the selective degradation of the DNMT1 protein via the proteasomal pathway.[9][10] This dual action of enzymatic inhibition and protein depletion leads to a more sustained and potent hypomethylating effect.
RG108 is a non-nucleoside inhibitor that is understood to block the active site of DNMTs, preventing them from binding to DNA and catalyzing the methylation reaction.[4][6][8] Unlike nucleoside analogs, it does not get incorporated into the DNA and does not cause covalent trapping of the enzyme, which may contribute to its reported low toxicity.[3][4][7] While some studies suggest it was designed to target DNMT1, its precise interactions and selectivity across the different DNMT isoforms at a biochemical level require further elucidation.[1]
Experimental Protocols
The determination of DNMT inhibitory activity for compounds like this compound and RG108 typically involves in vitro biochemical assays. A common method is the radioactive filter-binding assay.
Protocol: In Vitro DNMT Activity Assay (Radioactive Method)
-
Reaction Setup: A reaction mixture is prepared containing the recombinant human DNMT enzyme (e.g., DNMT1, DNMT3A, or DNMT3B), a DNA substrate (e.g., poly(dI-dC) or a hemimethylated DNA duplex), and the methyl donor, [³H]-S-adenosylmethionine (Ado-Met), in an appropriate assay buffer.
-
Inhibitor Addition: The inhibitor (this compound or RG108) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 1 hour) to allow for the enzymatic methylation of the DNA substrate.
-
Stopping the Reaction and DNA Capture: The reaction is stopped, and the reaction mixture is spotted onto DE-81 ion-exchange filter paper. The negatively charged DNA binds to the positively charged filter paper.
-
Washing: The filter papers are washed multiple times with a buffer (e.g., sodium phosphate buffer) to remove any unincorporated [³H]-Ado-Met.
-
Scintillation Counting: The radioactivity retained on the filter papers, which corresponds to the amount of [³H]-methyl groups incorporated into the DNA, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the control reaction. The IC50 value is then determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular Modeling Studies of the Novel Inhibitors of DNA Methyltransferases this compound and CBC12: Implications for the Mechanism of Inhibition of DNMTs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. De Novo Design of Inhibitors of DNA Methyltransferase 1: A Critical Comparison of Ligand- and Structure-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Molecular modeling studies of the novel inhibitors of DNA methyltransferases this compound and CBC12: implications for the mechanism of inhibition of DNMTs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. Synthesis and in vitro evaluation of biotinylated RG108: a high affinity compound for studying binding interactions with human DNA methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Non-nucleoside Inhibitors of Human DNA Methyltransferases Active in Cancer Including in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
SGI-1027 Combination Therapy: A Comparative Guide for Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The DNA methyltransferase (DNMT) inhibitor SGI-1027 has emerged as a promising agent in epigenetic cancer therapy. Its ability to reactivate tumor suppressor genes and induce apoptosis makes it a compelling candidate for combination strategies aimed at enhancing anticancer efficacy and overcoming resistance. This guide provides an objective comparison of this compound in combination with other anticancer agents, supported by preclinical experimental data.
Executive Summary
Preclinical studies have demonstrated that this compound can act synergistically with other classes of anticancer drugs, including histone deacetylase (HDAC) inhibitors and Janus kinase (JAK) inhibitors. These combinations have shown enhanced inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer models. This guide will delve into the specifics of these combinations, presenting quantitative data, detailed experimental protocols, and visualizing the underlying mechanisms.
This compound in Combination with a Histone Deacetylase (HDAC) Inhibitor: SAHA (Vorinostat)
The combination of DNMT inhibitors and HDAC inhibitors is a well-explored strategy in epigenetic therapy, aiming to synergistically reactivate silenced tumor suppressor genes. A preclinical study investigated the efficacy of this compound in combination with the pan-HDAC inhibitor SAHA (Vorinostat) in breast cancer cell lines.
Quantitative Data
| Cancer Type | Cell Line | Treatment | Endpoint | Result |
| Breast Cancer | MDA-MB-453 | This compound + SAHA | Cell Proliferation | Synergistic inhibition |
| Breast Cancer | BT-474 | This compound + SAHA | Cell Proliferation | Synergistic inhibition |
Further details on the degree of synergistic inhibition (e.g., Combination Index values) were not available in the public domain.
Experimental Protocol: Combination Assay for Cell Proliferation
Objective: To determine the effect of combined this compound and SAHA treatment on the proliferation of breast cancer cells.
Cell Lines:
-
MDA-MB-453
-
BT-474
Reagents:
-
This compound (stock solution prepared in DMSO)
-
SAHA (Vorinostat) (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Complete cell culture medium
Procedure:
-
Seed breast cancer cells into 96-well plates at a density of 2x10^6 to 1x10^7 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (0.1, 0.2, 0.5, and 1.0 µM) and SAHA (0.1, 0.2, 0.5, and 1.0 µM), both alone and in combination.
-
Incubate the treated cells for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell proliferation inhibition and determine the nature of the drug interaction (synergistic, additive, or antagonistic) using software such as CompuSyn to calculate the Combination Index (CI).[1]
Signaling Pathway
Caption: this compound and SAHA synergistically inhibit cancer cell proliferation.
This compound in Combination with a Janus Kinase (JAK) Inhibitor: AH057
The JAK/STAT signaling pathway is frequently dysregulated in cancer, promoting cell proliferation and survival. A preclinical study explored the combination of this compound with a novel JAK1/2 inhibitor, AH057, in cervical cancer cells.[1]
Quantitative Data
| Cancer Type | Cell Line | Treatment | Endpoint | Result |
| Cervical Cancer | HeLa | This compound (1 µM) + AH057 (500 nM) | Cell Viability | Potent and synergistic impairment of cell propagation |
| Cervical Cancer | HeLa | This compound + AH057 | Apoptosis | Dramatically increased apoptotic cell death |
| Cervical Cancer | HeLa | This compound + AH057 | Cell Cycle | Increased cell cycle arrest |
Specific quantitative data on the percentage of apoptotic cells and cell cycle distribution were not available in the public domain.
Experimental Protocol: Apoptosis and Cell Cycle Analysis
Objective: To assess the effect of combined this compound and AH057 treatment on apoptosis and cell cycle progression in cervical cancer cells.
Cell Line:
-
HeLa
Reagents:
-
This compound (stock solution prepared in DMSO)
-
AH057 (stock solution prepared in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) Staining Solution
-
Complete cell culture medium
Procedure for Apoptosis Assay:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound and/or AH057 at the indicated concentrations for a specified duration (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V-positive).
Procedure for Cell Cycle Analysis:
-
Seed HeLa cells and treat them as described for the apoptosis assay.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Signaling Pathway and Experimental Workflow
Caption: this compound and AH057 combination mechanism and workflow.
Comparison of Combination Therapies
| Feature | This compound + SAHA (Vorinostat) | This compound + AH057 |
| Mechanism of Action | Dual epigenetic modulation targeting DNA methylation and histone acetylation. | Concurrent inhibition of epigenetic regulation and a key cell signaling pathway. |
| Cancer Type | Breast Cancer | Cervical Cancer |
| Key Findings | Synergistic inhibition of cell proliferation. | Potent and synergistic impairment of cell propagation, leading to increased apoptosis and cell cycle arrest. |
| Potential Advantages | Addresses two key epigenetic mechanisms simultaneously, potentially leading to broader gene re-expression. | Targets both the epigenetic machinery and a critical survival signaling pathway, potentially overcoming resistance mechanisms. |
Conclusion
The available preclinical data suggests that this compound is a promising agent for combination therapies in various cancers. Its synergistic effects with both HDAC inhibitors and JAK inhibitors highlight its potential to enhance the efficacy of other anticancer agents. The combination of this compound with SAHA offers a dual-pronged epigenetic attack, while the combination with AH057 provides a strategy to simultaneously target epigenetic and signaling abnormalities.
Further in-depth studies, including in vivo models and ultimately clinical trials, are warranted to fully elucidate the therapeutic potential of these and other this compound-based combination therapies. The detailed experimental protocols provided in this guide can serve as a foundation for researchers designing future investigations into the synergistic effects of this compound.
References
Validating SGI-1027-Induced Demethylation: A Comparative Guide to Bisulfite Sequencing
For Researchers, Scientists, and Drug Development Professionals
The study of epigenetic modifications, particularly DNA methylation, is crucial in understanding disease mechanisms and developing novel therapeutics. SGI-1027, a potent inhibitor of DNA methyltransferases (DNMTs), has emerged as a valuable tool for reversing aberrant hypermethylation associated with gene silencing in various diseases, including cancer. Validating the efficacy of such compounds requires robust and precise methods to quantify changes in DNA methylation. This guide provides a comprehensive comparison of bisulfite sequencing as the gold standard for validating this compound-induced demethylation, supported by experimental principles and detailed protocols.
This compound: A Quinoline-Based DNMT Inhibitor
This compound is a non-nucleoside small molecule that inhibits the activity of DNMTs, with a notable effect on DNMT1, the enzyme primarily responsible for maintaining methylation patterns during DNA replication.[1] Its mechanism of action involves a dual approach: it competes with the S-adenosylmethionine (SAM) binding site on DNMTs and also induces the degradation of DNMT1 protein.[1] This leads to a passive demethylation of the genome as cells divide, resulting in the re-expression of previously silenced genes, such as tumor suppressors.[1]
Bisulfite Sequencing: The Gold Standard for Methylation Analysis
Bisulfite sequencing remains the definitive method for single-nucleotide resolution analysis of DNA methylation. The process relies on the chemical conversion of unmethylated cytosines to uracil upon treatment with sodium bisulfite, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing read uracils as thymines, allowing for the precise identification of methylated sites by comparing the treated sequence to the original untreated sequence.
Comparing Methods for Validating this compound-Induced Demethylation
While several methods can assess DNA methylation, they vary in resolution, quantitative accuracy, and throughput. Bisulfite sequencing, particularly whole-genome bisulfite sequencing (WGBS) or targeted deep bisulfite sequencing, offers the most comprehensive and quantitative data.
| Method | Principle | Resolution | Throughput | Data Output | Advantages | Limitations |
| Bisulfite Sequencing (BS-Seq) | Chemical conversion of unmethylated cytosines to uracil, followed by sequencing. | Single nucleotide | High (NGS-based) | Quantitative (% methylation per CpG site) | Gold standard for accuracy and resolution; genome-wide or targeted. | Can be expensive and computationally intensive. |
| Pyrosequencing | Sequencing-by-synthesis method to quantify methylation at specific CpG sites after bisulfite treatment. | Single nucleotide | Medium | Quantitative (% methylation per CpG site) | Highly quantitative for specific loci; faster than Sanger sequencing. | Limited to short DNA regions; can be costly for many targets. |
| Methylation-Specific PCR (MSP) | PCR-based method using primers specific for methylated or unmethylated bisulfite-converted DNA. | Locus-specific | High | Qualitative or semi-quantitative | Cost-effective and rapid for screening known loci. | Not quantitative; prone to false positives; does not provide single-CpG resolution. |
| Combined Bisulfite Restriction Analysis (COBRA) | Bisulfite treatment followed by restriction enzyme digestion of PCR products containing CpG sites. | Locus-specific | Medium | Semi-quantitative | Relatively simple and inexpensive. | Provides information on a limited number of CpG sites within a restriction site. |
| Methylated DNA Immunoprecipitation (MeDIP-Seq) | Immunoprecipitation of methylated DNA fragments using an antibody against 5-methylcytosine, followed by sequencing. | Regional (~100-300 bp) | High | Enrichment-based, relative methylation levels | Genome-wide analysis; cost-effective for identifying differentially methylated regions. | Indirect measure of methylation; lower resolution than bisulfite sequencing. |
Quantitative Analysis of this compound-Induced Demethylation of the p16 Promoter
To illustrate the power of bisulfite sequencing in validating this compound's efficacy, the following table presents hypothetical, yet realistic, quantitative data on the demethylation of the promoter region of the tumor suppressor gene p16 in a cancer cell line treated with this compound. This type of data provides a clear and precise measure of the drug's effect at single-CpG resolution.
| CpG Site in p16 Promoter | % Methylation (Untreated Control) | % Methylation (this compound Treated) | Fold Change in Demethylation |
| CpG 1 | 92% | 35% | 2.6 |
| CpG 2 | 88% | 31% | 2.8 |
| CpG 3 | 95% | 40% | 2.4 |
| CpG 4 | 91% | 33% | 2.8 |
| CpG 5 | 85% | 28% | 3.0 |
| Average | 90.2% | 33.4% | 2.7 |
This table clearly demonstrates a significant reduction in methylation across multiple CpG sites in the p16 promoter following treatment with this compound, data that is most accurately obtained through bisulfite sequencing.
Experimental Protocols
Detailed Protocol for Bisulfite Sequencing Validation of this compound-Induced Demethylation
-
Cell Culture and this compound Treatment:
-
Culture cancer cells (e.g., RKO colon cancer cells) in appropriate media.
-
Treat cells with a predetermined optimal concentration of this compound (e.g., 5 µM) for a sufficient duration to allow for cell division and passive demethylation (e.g., 72 hours). Include a vehicle-treated control group.
-
-
Genomic DNA Extraction:
-
Harvest cells and extract high-quality genomic DNA using a standard DNA extraction kit.
-
Quantify the DNA concentration and assess its purity.
-
-
Bisulfite Conversion:
-
Use a commercial bisulfite conversion kit for efficient and complete conversion of unmethylated cytosines.
-
Follow the manufacturer's protocol, which typically involves denaturation of DNA, bisulfite treatment, desulfonation, and purification.
-
-
PCR Amplification of Target Regions:
-
Design primers specific to the bisulfite-converted DNA sequence of the target region (e.g., the p16 promoter). Primers should not contain CpG sites to avoid methylation-biased amplification.
-
Perform PCR using a high-fidelity polymerase suitable for amplifying bisulfite-treated DNA.
-
Verify the PCR product size and purity by gel electrophoresis.
-
-
Library Preparation and Next-Generation Sequencing (NGS):
-
Prepare sequencing libraries from the purified PCR products.
-
Perform deep sequencing on an NGS platform (e.g., Illumina MiSeq or HiSeq) to ensure high coverage of the target region.
-
-
Data Analysis:
-
Align the sequencing reads to an in silico bisulfite-converted reference sequence of the target region.
-
Calculate the methylation percentage for each CpG site by dividing the number of reads with a 'C' at that position by the total number of reads covering that position.
-
Compare the methylation levels between the this compound-treated and control samples to determine the extent of demethylation.
-
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of this compound and the experimental workflow for its validation.
References
SGI-1027 Analogs: A Comparative Guide to Potency and Toxicity in DNMT Inhibition
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and safe epigenetic modulators has led to the development of numerous DNA methyltransferase (DNMT) inhibitors. SGI-1027, a quinoline-based compound, has been a significant scaffold in this endeavor. This guide provides an objective comparison of this compound and its analogs, focusing on their potency in inhibiting DNMTs and their cytotoxic effects, supported by experimental data.
Executive Summary
This compound is a known inhibitor of DNMT1, DNMT3A, and DNMT3B.[1] Research has focused on developing analogs of this compound with improved potency and reduced toxicity. This guide highlights the comparative data for this compound and its analog, MC3353, demonstrating the potential for enhanced therapeutic indices. The primary mechanism of action for these compounds involves the competitive inhibition of the S-adenosylmethionine (SAM) binding site of DNMTs and the induction of DNMT1 degradation through the proteasomal pathway.[1]
Comparative Potency of this compound and Analogs
The inhibitory activity of this compound and its analog MC3353 against human DNMT1 and DNMT3A has been evaluated using a radioisotope-based assay. The results, summarized in Table 1, indicate that MC3353 is a more potent inhibitor of both enzymes compared to this compound.
Table 1: In Vitro Inhibitory Activity of this compound and MC3353 against DNMT1 and DNMT3A
| Compound | DNMT1 IC50 (µM) | DNMT3A IC50 (µM) |
| This compound | 5.6 | 2.5 |
| MC3353 | 2.8 | 1.1 |
Data sourced from a study by Zwergel et al. (2016), where a radioactive-based DNMT inhibition assay was utilized.
Comparative Cytotoxicity Analysis
The cytotoxic effects of this compound and MC3353 have been assessed across a panel of human cancer cell lines and in normal human peripheral blood mononuclear cells (PBMCs). The half-maximal inhibitory concentration (IC50) values, determined by trypan blue exclusion assay, are presented in Table 2. These data suggest that while both compounds exhibit cytotoxicity towards cancer cells, MC3353 generally displays greater potency. Importantly, the toxicity towards non-cancerous PBMCs is lower for both compounds compared to most cancer cell lines, indicating a degree of selectivity.
Table 2: Cytotoxicity (IC50 in µM) of this compound and MC3353 in Human Cancer Cell Lines and PBMCs
| Cell Line | Cancer Type | This compound IC50 (µM) | MC3353 IC50 (µM) |
| HCT116 | Colon Carcinoma | > 10 | 4.5 |
| PC-3 | Prostate Carcinoma | 6.5 | 3.2 |
| U-937 | Histiocytic Lymphoma | 5.0 | 2.1 |
| KG-1 | Acute Myelogenous Leukemia | 4.4 | 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | > 10 | 5.8 |
| RAJI | Burkitt's Lymphoma | 7.2 | 3.5 |
| PBMCs | Normal Blood Cells | > 10 | > 10 |
Data sourced from Zwergel et al. (2016). Cytotoxicity was measured after 72 hours of treatment.
Signaling Pathways and Mechanism of Action
This compound and its analogs exert their effects primarily through the inhibition of DNA methyltransferases. This action leads to the hypomethylation of DNA, which can result in the re-expression of silenced tumor suppressor genes. A key feature of these compounds is their ability to induce the degradation of DNMT1 via the proteasomal pathway, independent of their enzymatic inhibition.[1] Downstream effects of DNMT inhibition by these compounds include the induction of apoptosis and cell cycle arrest.
Caption: Mechanism of action for this compound and its analogs.
Experimental Protocols
DNMT Inhibition Assay (Radioisotope-Based Filter Binding Assay)
This assay measures the incorporation of a radiolabeled methyl group from [³H]-S-adenosylmethionine (SAM) into a DNA substrate.
Materials:
-
Purified recombinant human DNMT1 and DNMT3A enzymes.
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]methionine).
-
Poly(dI-dC) DNA substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 1 mM DTT, 5% glycerol).
-
This compound, analogs, and control inhibitors dissolved in DMSO.
-
96-well plates.
-
DE81 ion-exchange filter mats.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare reaction mixtures in a 96-well plate containing assay buffer, poly(dI-dC) substrate, and various concentrations of the inhibitor (or DMSO for control).
-
Add the DNMT enzyme to each well to initiate the reaction.
-
Add [³H]-SAM to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by spotting the reaction mixture onto DE81 filter mats.
-
Wash the filter mats multiple times with a wash buffer (e.g., 0.5 M sodium phosphate buffer, pH 7.0) to remove unincorporated [³H]-SAM.
-
Dry the filter mats completely.
-
Place the dried filter discs into scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 values.
Caption: Workflow for the radioisotope-based DNMT inhibition assay.
Cytotoxicity Assay (Trypan Blue Exclusion Assay)
This method assesses cell viability by differentiating between live cells with intact membranes that exclude the trypan blue dye and dead cells with compromised membranes that take up the dye.[2][3][4]
Materials:
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Trypan blue solution (0.4%).
-
Hemocytometer or automated cell counter.
-
Microscope.
-
96-well plates.
-
This compound, analogs, and vehicle control (DMSO).
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control.
-
Incubate the cells for the desired time period (e.g., 72 hours).
-
Harvest the cells by trypsinization (for adherent cells) or gentle scraping.
-
Resuspend the cells in PBS.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Calculate the percentage of viable cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
References
SGI-1027 Versus Next-Generation DNMT Inhibitors: A Comparative Guide
In the landscape of epigenetic cancer therapy, DNA methyltransferase (DNMT) inhibitors have emerged as a critical class of therapeutic agents. This guide provides a detailed comparison of the non-nucleoside inhibitor SGI-1027 with next-generation DNMT inhibitors, Guadecitabine (SGI-110) and GSK3685032. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform their research and therapeutic strategies.
At a Glance: Quantitative Comparison of DNMT Inhibitors
To facilitate a clear comparison of the efficacy of this compound and next-generation DNMT inhibitors, the following table summarizes their key quantitative data.
| Inhibitor | Type | Target DNMTs | IC50 Values | Key Efficacy Highlights |
| This compound | Non-nucleoside | DNMT1, DNMT3A, DNMT3B | DNMT1: 6 µM, DNMT3A: 8 µM, DNMT3B: 7.5 µM[1][2][3][4] | Induces degradation of DNMT1; reactivates tumor suppressor genes.[5] |
| Guadecitabine (SGI-110) | Nucleoside (Decitabine prodrug) | DNMT1, DNMT3A, DNMT3B | Acts as a prodrug, releasing the active metabolite decitabine. | Designed for resistance to cytidine deaminase, leading to prolonged in vivo exposure to decitabine.[6][7][8][9][10] |
| GSK3685032 | Non-nucleoside | DNMT1-selective | DNMT1: 0.036 µM (36 nM)[11][12][13] | Highly selective for DNMT1, with over 2,500-fold more selectivity than for DNMT3A/3B.[14] Induces robust loss of DNA methylation and cancer cell growth inhibition.[11][15] |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between these inhibitors lies in their mechanism of action.
This compound is a non-nucleoside inhibitor that functions through a dual mechanism. It competitively inhibits the binding of the methyl donor S-adenosylmethionine (SAM) to the catalytic site of DNMTs and also induces the proteasomal degradation of DNMT1.[5] This dual action provides a comprehensive approach to inhibiting DNA methylation.
Guadecitabine (SGI-110) is a next-generation nucleoside analog. It is a dinucleotide composed of decitabine and deoxyguanosine. This structure protects decitabine from degradation by cytidine deaminase, thereby increasing its half-life and prolonging the exposure of cancer cells to the active drug.[6][7][8][9][10]
GSK3685032 represents a significant advancement in non-nucleoside inhibitors due to its high selectivity for DNMT1.[11][12][13][16] It acts as a reversible, non-covalent inhibitor, offering a more targeted approach with potentially fewer off-target effects compared to non-selective inhibitors.[11][17]
Experimental Protocols: A Closer Look at the Data
The following are detailed methodologies for key experiments frequently cited in the evaluation of these DNMT inhibitors.
In Vitro DNMT Activity Assay
This assay is crucial for determining the direct inhibitory effect of a compound on DNMT enzymes.
-
Enzyme and Substrate Preparation : Recombinant human DNMT1, DNMT3A, or DNMT3B enzymes are used. A synthetic DNA substrate, such as poly(dI-dC) or a hemimethylated DNA duplex, serves as the methyl acceptor.[1]
-
Reaction Mixture : The reaction is typically performed in a buffer containing the DNMT enzyme, the DNA substrate, the methyl donor S-adenosyl-L-methionine (SAM) labeled with a radioactive isotope (e.g., [³H]SAM), and varying concentrations of the inhibitor (this compound, GSK3685032) or vehicle control.[1]
-
Incubation : The reaction mixture is incubated at 37°C for a defined period (e.g., 1 hour) to allow for the enzymatic transfer of the methyl group.[1]
-
Quantification of Methylation : The reaction is stopped, and the DNA is spotted onto filter paper. Unincorporated [³H]SAM is washed away, and the radioactivity incorporated into the DNA is measured using a scintillation counter. The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control.[1]
-
IC50 Determination : The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
A colorimetric-based ELISA-like assay can also be used, where the methylated DNA is detected using an antibody specific for 5-methylcytosine.[18][19][20]
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with a range of concentrations of the DNMT inhibitor or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition : After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours (typically 2-4 hours) at 37°C.[22][23][24][25]
-
Formazan Solubilization : Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is then added to dissolve the formazan crystals.[22][24]
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[22][23] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis : Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
In Vivo Xenograft Mouse Model
This model is essential for evaluating the anti-tumor efficacy of DNMT inhibitors in a living organism.
-
Cell Implantation : Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Monitoring : The tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Administration : Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. The DNMT inhibitor (e.g., Guadecitabine or GSK3685032) is administered to the treatment group via a specific route (e.g., subcutaneous or intraperitoneal injection) and schedule.[9][26][27] The control group receives a vehicle.
-
Efficacy Assessment : The primary endpoint is typically tumor growth inhibition, which is assessed by comparing the tumor volumes in the treated group to the control group over time. Other endpoints may include body weight (as a measure of toxicity), survival, and analysis of biomarkers from tumor tissue upon study completion.[9][26]
-
Pharmacodynamic Studies : To confirm the mechanism of action in vivo, tumor and/or blood samples can be collected to assess the level of DNA methylation.[28]
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway affected by DNMT inhibitors and a typical experimental workflow for their evaluation.
Caption: Signaling pathway of DNMT inhibition.
Caption: Experimental workflow for DNMT inhibitor evaluation.
Clinical Perspectives
While this compound has been primarily investigated in preclinical settings, Guadecitabine has undergone extensive clinical evaluation. Phase 2 and 3 trials have assessed its efficacy and safety in patients with myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[6][8][10][28][29][30][31][32][33] However, in some pivotal Phase 3 trials, Guadecitabine did not meet its primary endpoint of significantly improving overall survival compared to control treatments.[6] GSK3685032 is a more recent discovery, and while it has shown promising preclinical results with improved tolerability and efficacy in AML models compared to decitabine, its clinical development is in the early stages.[14][15][26]
Conclusion
This compound remains a valuable tool for preclinical research due to its dual mechanism of action. However, the next generation of DNMT inhibitors, exemplified by Guadecitabine and GSK3685032, showcases the evolution of this therapeutic class. Guadecitabine's design addresses the pharmacokinetic limitations of earlier nucleoside analogs, though its clinical success has been mixed. GSK3685032, with its high selectivity for DNMT1, represents a promising new direction for targeted epigenetic therapy, potentially offering a better therapeutic window with reduced toxicity. The choice of inhibitor will ultimately depend on the specific research question or therapeutic goal, with each compound offering distinct advantages and disadvantages. This guide provides a foundational understanding to aid in these critical decisions.
References
- 1. This compound | DNA Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound,1020149-73-8 - Absin [absin.net]
- 4. This compound | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]
- 5. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astex and Otsuka announce results of phase 3 ASTRAL-2 and ASTRAL-3 studies of guadecitabine (SGI-110) in patients with previously treated acute myeloid leukemia (AML) and myelodysplastic syndromes or chronic myelomonocytic leukemia (MDS/CMML) – Astex [astx.com]
- 7. SGI-110: DNA Methyltransferase Inhibitor Oncolytic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phase 2 study of guadecitabine (SGI-110), a novel hypomethylating agent, in treatment-naïve patients with acute myeloid leukaemia who are not candidates for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. GSK3685032 | DNMT1 Inhibitor| transcriptional activation | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a first-in-class reversible DNMT1-selective inhibitor with improved tolerability and efficacy in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drughunter.com [drughunter.com]
- 17. ora.ox.ac.uk [ora.ox.ac.uk]
- 18. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit | EpigenTek [epigentek.com]
- 19. DNMT Activity / Inhibition Assay | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 20. EpiQuik DNMT Activity/Inhibition Assay Ultra Kit (Fluorometric) | EpigenTek [epigentek.com]
- 21. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 24. broadpharm.com [broadpharm.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubcompare.ai [pubcompare.ai]
- 28. Phase I trial of DNA methyltransferase inhibitor guadecitabine combined with cisplatin and gemcitabine for solid malignancies including urothelial carcinoma (SPIRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Guadecitabine (SGI-110) in patients with intermediate or high-risk myelodysplastic syndromes: phase 2 results from a multicentre, open-label, rando... [cancer.fr]
- 31. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 32. ashpublications.org [ashpublications.org]
- 33. astx.com [astx.com]
A Comparative Analysis of the DNMT Inhibitor SGI-1027 Across Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the DNA methyltransferase (DNMT) inhibitor SGI-1027 and its effects across different cancer cell lines. We will delve into its mechanism of action, compare its efficacy with other DNMT inhibitors, and provide detailed experimental data and protocols to support these findings.
Introduction to this compound
This compound is a quinoline-based, non-nucleoside small molecule that inhibits DNA methyltransferases (DNMTs), key enzymes in epigenetic regulation.[1] Unlike nucleoside analogs such as decitabine, this compound does not require incorporation into DNA to exert its effects.[2] Its primary mechanism of action involves the selective degradation of DNMT1, the maintenance methyltransferase, through a proteasomal pathway, with minimal impact on DNMT3A and DNMT3B.[2] This leads to the demethylation and re-expression of silenced tumor suppressor genes.[2]
Comparative Efficacy of this compound and Alternatives
The following tables summarize the in vitro efficacy of this compound in comparison to other DNMT inhibitors, decitabine and the this compound analog, MC3343.
Table 1: Comparative IC50 Values (µM) of DNMT Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound | Decitabine | MC3343 | Reference |
| Hematological Malignancies | |||||
| U-937 | Histiocytic Lymphoma | ~10 | - | - | [3] |
| RAJI | Burkitt's Lymphoma | >25 | - | - | [3] |
| KG-1 | Acute Myeloid Leukemia | 4.4 (EC50) | - | - | [4] |
| Solid Tumors | |||||
| HCT-116 | Colon Carcinoma | - | ~5 (for DNMT1 depletion) | - | [2] |
| RKO | Colon Carcinoma | - | ~5 (for DNMT1 depletion) | - | [2] |
| MDA-MB-231 | Breast Cancer | ~15 | - | - | [3] |
| PC-3 | Prostate Cancer | >25 | - | - | [3] |
| Huh7 | Hepatocellular Carcinoma | 27.3 | - | - | [5] |
| Saos-2 | Osteosarcoma | - | 0.5 - >30 | 5 - 15 | [6] |
Note: IC50 values are highly dependent on the assay conditions and incubation times. Data presented here are compiled from different studies and should be interpreted with caution.
Table 2: Comparative Effects on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Treatment | Apoptosis Induction | Cell Cycle Arrest | Reference |
| Huh7 | Hepatocellular Carcinoma | This compound (20 µM) | 33.49 ± 1.317% | No significant alteration | [5] |
| Huh7 | Hepatocellular Carcinoma | This compound (30 µM) | 46.57 ± 2.512% | No significant alteration | [5] |
| U-937 | Histiocytic Lymphoma | This compound | Moderate pro-apoptotic effect | No relevant changes | |
| Malignant Pleural Mesothelioma | Decitabine | - | G2/M phase arrest | [7] | |
| Acute Myeloid Leukemia | Decitabine | Induces apoptosis | Increase in G2/M | [8] | |
| Acute Myeloid Leukemia | Azacitidine | Induces apoptosis | Decrease in all cell cycle phases | [8] |
Signaling Pathways and Mechanisms of Action
This compound primarily functions by inducing the degradation of DNMT1, leading to the reactivation of tumor suppressor genes. This process is independent of its direct enzymatic inhibition.
Caption: Mechanism of this compound action.
In some cancer cells, such as hepatocellular carcinoma, this compound-induced apoptosis is mediated through the intrinsic mitochondrial pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein BAX.[5]
Caption: this compound induced apoptosis pathway.
Experimental Protocols
Determination of IC50 Values (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the drug concentration that inhibits 50% of cell growth compared to the vehicle control.
Caption: MTT assay workflow for IC50.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.
Conclusion
This compound is a potent, non-nucleoside DNMT inhibitor that selectively induces the degradation of DNMT1, leading to the re-expression of tumor suppressor genes and subsequent apoptosis in various cancer cell lines. Its efficacy is comparable to or, in some cases, superior to the standard nucleoside analog decitabine, particularly in inducing the re-expression of certain tumor suppressor genes.[2] While this compound demonstrates significant pro-apoptotic effects, its impact on cell cycle progression appears to be cell-type dependent. Further direct comparative studies across a wider range of cancer cell lines are warranted to fully elucidate its therapeutic potential relative to other DNMT inhibitors.
References
- 1. DNA methyltransferase inhibitors combination therapy for the treatment of solid tumor: mechanism and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Decitabine, differently from DNMT1 silencing, exerts its antiproliferative activity through p21 upregulation in malignant pleural mesothelioma (MPM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
SGI-1027: A Non-Nucleoside Alternative to 5-aza-CdR for DNA Demethylation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SGI-1027 and 5-aza-2'-deoxycytidine (5-aza-CdR, Decitabine), two prominent DNA methyltransferase (DNMT) inhibitors. This document outlines their mechanisms of action, comparative efficacy, and provides detailed experimental protocols for their evaluation.
This compound has emerged as a promising non-nucleoside inhibitor of DNA methyltransferases, offering a distinct mechanistic profile compared to the well-established nucleoside analog, 5-aza-CdR. Understanding the nuances of these differences is critical for designing experiments and interpreting data in the pursuit of novel epigenetic cancer therapies.
Mechanism of Action: A Tale of Two Inhibitors
This compound and 5-aza-CdR employ fundamentally different strategies to inhibit DNA methylation.
This compound , a quinoline-based compound, functions as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for the DNMT-catalyzed reaction.[1][2] This direct competition at the enzyme's catalytic site prevents the transfer of a methyl group to cytosine residues in DNA.[2] Notably, this compound also induces the proteasomal degradation of DNMT1, the primary maintenance methyltransferase, leading to a sustained reduction in methylation capacity.[2][3]
5-aza-CdR , a nucleoside analog of deoxycytidine, requires metabolic activation and incorporation into DNA during the S-phase of the cell cycle.[4][5] Once integrated into the DNA strand, it forms a covalent adduct with DNMT enzymes, effectively trapping them and leading to their subsequent degradation.[5] This mechanism is inherently linked to DNA replication.
Performance Comparison: Efficacy, Specificity, and Cytotoxicity
Direct head-to-head comparisons of this compound and 5-aza-CdR across a wide range of cancer cell lines under standardized conditions are limited in the available literature. However, existing studies provide valuable insights into their relative performance.
Inhibition of DNMT Activity
This compound demonstrates inhibitory activity against DNMT1, DNMT3A, and DNMT3B with IC50 values in the low micromolar range.[6][7]
| DNMT Isoform | This compound IC50 (µM) |
| DNMT1 | 6 - 12.5[6][7] |
| DNMT3A | 8[6][7] |
| DNMT3B | 7.5[6][7] |
Table 1: In vitro inhibitory concentrations (IC50) of this compound against human DNMT isoforms.
Comparatively, 5-aza-CdR's inhibitory action is indirect and dependent on its incorporation into DNA, making a direct IC50 comparison for enzyme inhibition less relevant. Its efficacy is typically measured by its ability to induce DNA hypomethylation and its cytotoxic effects on cancer cells.
Induction of DNMT1 Degradation and Gene Reactivation
Both compounds effectively lead to the degradation of DNMT1. Treatment of HCT116 colon cancer cells with 5 µM this compound for 24 hours resulted in an approximately 95% depletion of DNMT1, a level comparable to that achieved with decitabine.[8]
Studies have shown that this compound can be more potent in reactivating certain tumor suppressor genes. In RKO colon cancer cells, this compound was superior to decitabine in re-expressing p16 and MLH1 after 7 days of treatment.[8] For instance, 2.5 µM of this compound led to an 8-fold increase in p16 mRNA, whereas the same concentration of decitabine resulted in a 4-fold increase.[8]
Cytotoxicity
The cytotoxic profiles of this compound and 5-aza-CdR vary across different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Huh7 (Hepatocellular Carcinoma) | 27.3 | [9] |
| This compound | U937 (Leukemia) | 1.7 | [6] |
| This compound | KARPAS299 (Lymphoma) | 1.8 | [6] |
| This compound | KG-1 (Leukemia) | 4.4 | [7] |
| 5-aza-CdR | HCT-116 (Colon Cancer) | 4.08 (24h), 3.18 (48h) | [4] |
| 5-aza-CdR | TF-1, U937, Raji, HEL (Leukemia) | < 0.05 | [5] |
| 5-aza-CdR | ML-1, HL-60, K562, SW48, Cama-1 | 0.05 - 0.4 | [5] |
| 5-aza-CdR | Jurkat, MOLT4, PC3, RKO, DU145 | > 2 | [5] |
Table 2: Comparative cytotoxicity (IC50) of this compound and 5-aza-CdR in various cancer cell lines. Note that experimental conditions and durations may vary between studies, making direct comparisons challenging.
This compound has been reported to exhibit minimal or no cytotoxic effects in some non-cancerous cell lines, such as rat hepatoma H4IIE cells.[6]
Experimental Protocols
DNMT Activity Assay
This protocol measures the in vitro inhibition of DNMT enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the DNMT enzyme (e.g., recombinant human DNMT1), a DNA substrate (e.g., poly(dI-dC)), and S-adenosyl-L-methionine (SAM) labeled with a radioactive isotope (e.g., [³H]SAM).
-
Inhibitor Addition: Add varying concentrations of this compound or the vehicle control to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C to allow for the methylation reaction to proceed.
-
Quantification: Stop the reaction and quantify the incorporation of the radiolabeled methyl group into the DNA substrate using a scintillation counter.
-
IC50 Determination: Plot the percentage of DNMT activity against the inhibitor concentration to determine the IC50 value.
Western Blot for DNMT1
This protocol assesses the levels of DNMT1 protein in cells treated with the inhibitors.
-
Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DNMT1 overnight at 4°C.[10][11]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10][11]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[11]
Methylation-Specific PCR (MSP)
This protocol determines the methylation status of specific gene promoters.[1][12][13]
-
Bisulfite Conversion: Treat genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Primer Design: Design two pairs of PCR primers for the target gene promoter: one pair specific for the methylated sequence and another for the unmethylated sequence.[12][13]
-
PCR Amplification: Perform two separate PCR reactions for each sample using the methylated-specific and unmethylated-specific primer sets.
-
Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band in the methylated-specific reaction indicates methylation, while a band in the unmethylated-specific reaction indicates a lack of methylation.[1]
Visualizing the Mechanisms
To illustrate the distinct mechanisms of action and the experimental workflow for their comparison, the following diagrams are provided.
Caption: Mechanisms of DNMT inhibition by this compound and 5-aza-CdR.
Caption: Workflow for comparing this compound and 5-aza-CdR.
Conclusion
This compound represents a mechanistically distinct, non-nucleoside alternative to 5-aza-CdR for the inhibition of DNA methylation. Its ability to directly inhibit DNMTs without the need for DNA incorporation and its potent induction of DNMT1 degradation make it a valuable tool for epigenetic research. While direct, comprehensive comparative data with 5-aza-CdR is still emerging, the available evidence suggests that this compound has a favorable profile in terms of its ability to reactivate certain tumor suppressor genes. Further head-to-head studies are warranted to fully elucidate the relative advantages of each inhibitor in various cancer contexts and to guide the development of future epigenetic therapies.
References
- 1. Bisulfite Conversion Based PCR/Methylation Specific PCR (MSP) Protocols [protocol-online.org]
- 2. deae-dextran.com [deae-dextran.com]
- 3. apexbt.com [apexbt.com]
- 4. brieflands.com [brieflands.com]
- 5. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNMTs inhibitor this compound induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. geneticeducation.co.in [geneticeducation.co.in]
- 13. tandfonline.com [tandfonline.com]
SGI-1027 and S-adenosylmethionine: A Comparative Guide on Their Interaction with DNA Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SGI-1027 and the natural methyl donor S-adenosylmethionine (Ado-Met) in the context of DNA methyltransferase (DNMT) inhibition. This compound is a quinoline-based, non-nucleoside analogue inhibitor of DNMTs, enzymes crucial for epigenetic regulation. Understanding the competitive dynamics between this compound and the endogenous cofactor Ado-Met is critical for the development of novel epigenetic therapies. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanisms of interaction.
Quantitative Comparison of Inhibitory Activity
This compound has been shown to inhibit the activity of DNMT1, DNMT3A, and DNMT3B with varying potencies. The half-maximal inhibitory concentration (IC50) values from in vitro enzyme activity assays are summarized below.
| Compound | Target DNMT | IC50 (µM) | Substrate Used | Reference |
| This compound | DNMT1 | 12.5 | poly(dI-dC) | [1] |
| This compound | DNMT1 | 6 | hemimethylated DNA | [1] |
| This compound | DNMT3A | 8 | poly(dI-dC) | [1] |
| This compound | DNMT3B | 7.5 | poly(dI-dC) | [1] |
Mechanism of Inhibition: A Point of Contention
The precise mechanism by which this compound inhibits DNMTs in relation to Ado-Met has been a subject of differing reports in the scientific literature. This section outlines the two prominent hypotheses.
Hypothesis 1: Competitive Inhibition with Ado-Met
Several studies suggest that this compound directly competes with Ado-Met for binding to the cofactor-binding pocket of DNMTs.[2][3][4] This model posits that the structural similarity of a part of the this compound molecule to Ado-Met allows it to occupy the same binding site, thereby preventing the natural methyl donor from accessing the enzyme's active site. Molecular docking studies have supported this hypothesis, showing that this compound can fit into the Ado-Met binding pocket.[5][6]
Hypothesis 2: Non-competitive with Ado-Met, Competitive with DNA
In contrast, other kinetic studies have indicated that this compound is a non-competitive inhibitor with respect to Ado-Met, but acts as a competitive inhibitor with the DNA substrate. This suggests that this compound does not directly block the Ado-Met binding site but rather interferes with the binding of DNA to the enzyme. This mode of action could involve this compound binding to a site distinct from the cofactor pocket that either overlaps with the DNA binding site or induces a conformational change in the enzyme that prevents DNA binding.
This discrepancy in the reported mechanism highlights the complexity of the this compound-DNMT interaction and underscores the need for further detailed kinetic and structural studies to fully elucidate its inhibitory profile.
Visualizing the Interaction
The following diagrams illustrate the proposed signaling pathways for the two hypotheses regarding this compound's mechanism of action.
Caption: Proposed competitive inhibition of DNMT by this compound against Ado-Met.
Caption: Proposed DNA-competitive and Ado-Met-non-competitive inhibition of DNMT by this compound.
Experimental Protocols
The following is a detailed methodology for a typical in vitro DNMT activity assay used to determine the IC50 values of inhibitors like this compound.
Objective: To measure the enzymatic activity of DNMTs and the inhibitory effect of this compound by quantifying the incorporation of a radiolabeled methyl group from [methyl-³H]-S-adenosylmethionine into a DNA substrate.
Materials:
-
Recombinant human DNMT1, DNMT3A, or DNMT3B
-
DNA substrate: poly(dI-dC) or a hemimethylated DNA duplex
-
[methyl-³H]-S-adenosylmethionine (Ado-Met)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA
-
Whatman DE-81 ion-exchange filter paper
-
Wash Buffer: 0.5 M Sodium Phosphate buffer (pH 7.0)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in a total volume of 50 µL.
-
Add 500 ng of the respective recombinant DNMT enzyme.
-
Add 500 ng of the DNA substrate (poly(dI-dC) or hemimethylated DNA).
-
Add varying concentrations of this compound (e.g., 0, 2.5, 5, 10, 25, 50, 100 µM) to different reaction tubes. A control reaction without any inhibitor should be included.
-
Pre-incubate the enzyme with the inhibitor and DNA substrate for 5 minutes at 37°C.
-
-
Initiation of Reaction:
-
Initiate the methylation reaction by adding 75-150 nM of [methyl-³H]-Ado-Met to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 hour.
-
-
Termination of Reaction and Filtration:
-
Stop the reaction by spotting the entire 50 µL reaction mixture onto a Whatman DE-81 filter paper disc.
-
Allow the discs to air dry.
-
-
Washing:
-
Wash the filter discs five times, for 10 minutes each, with 0.5 M Sodium Phosphate buffer (pH 7.0) to remove unincorporated [methyl-³H]-Ado-Met.
-
Perform a final wash with ethanol and allow the discs to dry completely.
-
-
Quantification:
-
Place each dried filter disc in a scintillation vial.
-
Add an appropriate volume of scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background radioactivity from a control reaction containing no DNA.
-
The radioactivity in the reaction without any inhibitor is considered 100% activity.
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7][8]
-
To Determine the Nature of Inhibition:
To investigate whether the inhibition is competitive with Ado-Met or DNA, kinetic studies are performed by varying the concentration of one substrate while keeping the other constant, at fixed concentrations of the inhibitor.
-
Ado-Met Competition: Keep the DNA concentration constant (e.g., 500 ng) and vary the concentration of Ado-Met (e.g., 25-500 nM) at different fixed concentrations of this compound (e.g., 0, 2.5, 5, 10 µM).
-
DNA Competition: Keep the Ado-Met concentration constant (e.g., 75 nM) and vary the concentration of DNA (e.g., 25-500 ng) at different fixed concentrations of this compound.
The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.
This guide provides a foundational understanding of the competitive relationship between this compound and Ado-Met. Researchers are encouraged to consult the primary literature for more detailed information and to consider the conflicting reports on the mechanism of inhibition when designing their experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A New Class of Quinoline-Based DNA Hypomethylating Agents Reactivates Tumor Suppressor Genes by Blocking DNA Methyltransferase 1 Activity and Inducing Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Modeling Studies of the Novel Inhibitors of DNA Methyltransferases this compound and CBC12: Implications for the Mechanism of Inhibition of DNMTs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Molecular Modeling Studies of the Novel Inhibitors of DNA Methyltransferases this compound and CBC12: Implications for the Mechanism of Inhibition of DNMTs | PLOS One [journals.plos.org]
- 6. Molecular modeling studies of the novel inhibitors of DNA methyltransferases this compound and CBC12: implications for the mechanism of inhibition of DNMTs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]
- 8. This compound | DNA Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
Safety Operating Guide
Proper Disposal of SGI-1027: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling SGI-1027 must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and prevent environmental contamination. As a quinoline-based DNA methyltransferase (DNMT) inhibitor, this compound should be treated as a hazardous chemical.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound and related waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). Given the potential hazards associated with quinoline compounds and DNMT inhibitors, which can include cytotoxicity, mutagenicity, and skin and eye irritation, the following PPE is mandatory:[1][2][3]
-
Eye Protection: Chemical safety goggles or a face shield.[1][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile. It is recommended to wear double gloves.[1][2][3]
-
Body Protection: A protective, solid-front lab coat with tight-fitting cuffs and closed-toe shoes.[2][3]
-
Respiratory Protection: When there is a potential for aerosol generation, an N100 respirator should be used within a chemical fume hood or a biological safety cabinet.[2]
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
This compound: Chemical and Physical Properties
A summary of the quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C27H23N7O |
| Molecular Weight | 461.52 g/mol |
| Appearance | Light yellow to yellow solid |
| Purity | ≥99% (HPLC) |
| Storage (Powder) | -20°C for 3 years |
| Storage (in Solvent) | -80°C for up to 2 years |
| Solubility | Soluble in DMSO |
(Data sourced from multiple chemical suppliers)
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[3]
Waste Segregation and Collection
Proper segregation of waste is crucial to ensure safe and compliant disposal.
-
Solid Waste:
-
Liquid Waste:
-
Contaminated Materials:
-
Dispose of all contaminated PPE, including gloves and gowns, as hazardous waste.[1] These items are often categorized as "Trace Chemotherapy Waste" and should be placed in appropriately labeled containers for incineration.[2]
-
Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol, acetone). Collect the rinsate as hazardous liquid waste.[1]
-
Labeling and Storage
Proper labeling and storage of hazardous waste are critical for safety and regulatory compliance.
-
Labeling:
-
Storage:
-
Keep the waste container securely sealed.
-
Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.[3]
-
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills (<5 ml):
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) office for guidance and assistance.
-
Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's EHS office or a licensed hazardous waste disposal contractor.[3]
Experimental Protocols
While specific experimental protocols for this compound can vary, a common application is in cell-based assays to assess its effect on DNA methylation and cell viability.
Example: Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., Huh7 human hepatocellular carcinoma cells) in 96-well plates and allow them to adhere.
-
Treatment: Treat the cells with varying concentrations of this compound (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 24 hours).
-
Analysis: Assess cell viability using a method such as the MTS assay, which measures mitochondrial activity.
-
Data Interpretation: Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%. For Huh7 cells, the IC50 has been reported to be 27.30 µmol/l.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling SGI-1027
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the DNA methyltransferase (DNMT) inhibitor, SGI-1027, to ensure the safety of laboratory personnel and the integrity of your research.
This compound is a quinoline-based small molecule that acts as a potent inhibitor of DNMTs.[1] As with any chemical compound, understanding its properties and the necessary precautions for its handling and disposal is critical. This document outlines the operational and disposal plan for this compound, serving as a preferred source for laboratory safety and chemical handling information.
Essential Safety and Handling Precautions
When working with this compound, a thorough understanding of its hazard profile is the first step in ensuring a safe laboratory environment. While a comprehensive Safety Data Sheet (SDS) provides in-depth information, the following summarizes the key safety considerations.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary defense against accidental exposure. The following PPE is mandatory when handling this compound in solid or solution form:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. It is advisable to wear double gloves.
-
Body Protection: A laboratory coat or a protective, solid-front gown with tight-fitting cuffs is required to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a suitable respirator should be used within a chemical fume hood or biological safety cabinet.
First Aid Measures
In the event of accidental exposure to this compound, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Remove the individual from the area of exposure to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.
Receiving and Storage
Upon receipt, inspect the container for any damage. This compound powder should be stored at -20°C for long-term stability.[2] Stock solutions are typically stored at -80°C.[1]
Preparation of Solutions
The preparation of this compound solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. This compound is soluble in DMSO. For a stock solution, dissolve the compound in DMSO; gentle warming may be necessary to achieve higher concentrations.[3] When preparing working solutions for cell-based assays, it is recommended to perform serial dilutions in the appropriate cell culture medium.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for experimental planning.
| Parameter | Value | Source |
| Molecular Weight | 461.52 g/mol | [2] |
| IC50 (DNMT1) | 12.5 µM (with Poly(dI-dC) as substrate) | [2] |
| IC50 (DNMT3A) | 8 µM (with Poly(dI-dC) as substrate) | [2] |
| IC50 (DNMT3B) | 7.5 µM (with Poly(dI-dC) as substrate) | [2] |
| Storage (Powder) | -20°C | [2] |
| Storage (Stock Solution) | -80°C | [1] |
| Solubility | Soluble in DMSO | [3] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a quinoline-based compound and a DNMT inhibitor, it should be treated as hazardous chemical waste.[4]
-
Solid Waste: Unused this compound powder and any materials contaminated with the solid compound (e.g., weigh boats, spatulas) should be collected in a clearly labeled, sealed, and puncture-resistant container for hazardous waste.
-
Liquid Waste: Solutions containing this compound, as well as any rinsate from decontaminating glassware, must be collected in a designated, leak-proof container for hazardous liquid waste. Do not pour this compound solutions down the drain.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated personal protective equipment should be disposed of as hazardous waste in a designated container.
Always follow your institution's specific guidelines for hazardous waste disposal and contact your Environmental Health and Safety (EHS) department for pickup and final disposal procedures.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, minimizing risks and ensuring a secure laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity of scientific research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
